molecular formula C11H12F3NO2 B1371689 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid CAS No. 1214098-81-3

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B1371689
CAS No.: 1214098-81-3
M. Wt: 247.21 g/mol
InChI Key: VOINSBLLXKDEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid is a synthetic, non-proteinogenic amino acid with the molecular formula C11H12F3NO2 and a molecular weight of 247.21 g/mol . This compound is characterized by a butanoic acid backbone substituted with an amino group at the 2-position and a 4-(trifluoromethyl)phenyl moiety at the 4-position. The presence of the trifluoromethyl group is a key structural feature, known to enhance lipid solubility, metabolic stability, and membrane permeability, making it a valuable analogue of natural lipophilic amino acids like phenylalanine in research settings . Researchers are exploring this compound and its structural relatives for their potential in medicinal chemistry. Analogues within this class of 2-amino-4-phenylbutanoic acid derivatives have been investigated for their enzyme-inhibiting properties, particularly targeting enzymes in the kynurenine pathway such as kynureninase and kynurenine-3-hydroxylase . Modulation of this pathway is a recognized research avenue for studying neurodegenerative conditions, including Huntington's chorea, Alzheimer's disease, and Parkinson's disease . Furthermore, structurally similar compounds featuring a trifluoromethylphenyl group and the 3-aminobutanoic acid backbone are critical intermediates in the synthesis of pharmaceutical agents such as sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type II diabetes . This highlights the value of this chemical scaffold in developing therapeutic molecules. The primary value of this compound for researchers lies in its utility as a building block for drug discovery and development, a probe for studying biochemical pathways, and a candidate for evaluating structure-activity relationships (SAR). This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOINSBLLXKDEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214098-81-3
Record name 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Profiling of 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1][2]

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid , commonly known as 4-(Trifluoromethyl)-homophenylalanine , is a non-canonical ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-amino acid.[1] It serves as a critical chiral building block in the synthesis of peptide mimetics and pharmaceutical intermediates.

Unlike its ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-amino acid isomer (used in DPP-4 inhibitors like Sitagliptin), this 

-amino acid retains the backbone geometry of natural amino acids while introducing a metabolically stable, lipophilic trifluoromethyl group.[1] This modification significantly alters the steric and electronic landscape of the phenyl ring, enhancing proteolytic stability and membrane permeability in peptide drug candidates.[1]
Structural Classification[2]
  • IUPAC Name: (2S)-2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid (assuming L-isomer)[1][2]

  • Common Synonyms: L-Homophenylalanine, 4-(trifluoromethyl)-; H-hPhe(4-CF3)-OH[1]

  • CAS Numbers:

    • 1260607-82-6 (L-isomer / 2S)[1]

    • 332061-82-2 (L-isomer Hydrochloride salt)[1][]

    • 1214098-81-3 (Racemate / Unspecified)[1][4][5]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [1]
    
Structural Analysis

The molecule consists of a butanoic acid backbone with an amino group at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-position (C2) and a 4-(trifluoromethyl)phenyl moiety at the 

-position (C4).[1][6]
FeatureDescriptionImpact on Properties
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Amino Acid Core
Zwitterionic motif (

)
High water solubility (as salt); defined stereochemistry for peptide coupling.[1]
Homophenyl Side Chain Ethyl spacer (

)
Greater flexibility than phenylalanine; allows unique conformational sampling.
4-CF

Group
Electron-withdrawing, lipophilicIncreases LogP; blocks metabolic oxidation at the para-position; enables

NMR tracking.[1]

Physicochemical Profile

The integration of a trifluoromethyl group into the homophenylalanine scaffold drastically shifts the physicochemical behavior relative to the parent amino acid.[2]

Key Constants & Properties
PropertyValue / RangeContext
Molecular Weight 247.22 g/mol (Free Base)283.68 g/mol (HCl Salt)Suitable for fragment-based drug design.[1]
Melting Point 206 – 212 °CData for HCl salt; indicates high crystal lattice stability.[2]
pKa (Carboxyl) ~2.2 (Predicted)Typical for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-amino acids.[1]
pKa (Amino) ~9.4 (Predicted)Slightly lower than alkyl amines due to distant inductive effects.[1][2]
LogP (Octanol/Water) ~0.5 ± 0.3Significantly more lipophilic than Homophenylalanine (LogP ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-1.5).[1]
Optical Rotation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(

, DMF) for the L-isomer HCl salt.[1]
Hygroscopicity Low to ModerateHCl salts may be hygroscopic; store desiccated at 2-8°C.
Solubility & Stability[1][2]
  • Aqueous Solubility: The zwitterionic free base has limited solubility in neutral water but dissolves readily in acidic (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or basic (
    
    
    
    ) buffers.[1] The hydrochloride salt is highly water-soluble (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    ).[1]
  • Organic Solubility: Freely soluble in methanol, DMSO, and DMF.[1][2] Sparingly soluble in non-polar solvents (DCM, Hexane) unless the amino/carboxyl groups are protected.[1][2]

  • Chemical Stability: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     group is chemically inert under standard peptide synthesis conditions (Fmoc/Boc chemistry).[1] It resists oxidative metabolism, making it a "metabolic blocker" in medicinal chemistry.[1][2]
    

Synthesis Methodologies

High-purity synthesis of the (S)-enantiomer is critical for pharmaceutical applications.[1][2] Two primary routes are employed: Asymmetric Alkylation (for scale) and Friedel-Crafts Acylation (for derivative diversity).[1][2]

Route A: Asymmetric Alkylation (O'Donnell Method)

This method uses a phase-transfer catalyst to alkylate a glycine equivalent.[1][2]

  • Precursor: N-(Diphenylmethylene)glycine tert-butyl ester.[1][2]

  • Electrophile: 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene.[1][2]

  • Catalyst: Chiral cinchona alkaloid derivative (e.g., O-Allyl-N-9-anthracenylmethylcinchonidinium bromide).[1][2]

  • Conditions:

    
    , 
    
    
    
    to RT.
  • Hydrolysis: Acidic hydrolysis removes the protecting groups to yield the free amino acid.[2]

Route B: Friedel-Crafts Acylation of Aspartic Anhydride

This route constructs the side chain directly onto the amino acid backbone.[2]

  • Starting Material: N-Protected L-Aspartic Anhydride (e.g., N-TFA-L-Asp-anhydride).[1][7]

  • Reagent: (Trifluoromethyl)benzene (acts as solvent/reactant).[1][2]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1][8]
    
  • Intermediate: Formation of 4-oxo-homophenylalanine derivative.

  • Reduction: Hydrogenolysis (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) removes the ketone oxygen to yield the methylene group.[1]
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Precursor Selection RouteA Route A: Asymmetric Alkylation (Glycine Schiff Base) Start->RouteA RouteB Route B: Friedel-Crafts (Aspartic Anhydride) Start->RouteB StepA1 Alkylation with 4-(CF3)-phenethyl bromide RouteA->StepA1 Chiral PTC StepB1 Acylation with (Trifluoromethyl)benzene RouteB->StepB1 TfOH Catalyst StepA2 Hydrolysis of Protecting Groups StepA1->StepA2 HCl/AcOH Purification Purification (Recrystallization / HPLC) StepA2->Purification StepB2 Hydrogenolysis (Pd/C) of 4-Oxo intermediate StepB1->StepB2 Reduction StepB2->Purification FinalProduct Target: 4-(CF3)-L-Homophenylalanine Purification->FinalProduct

Figure 1: Dual pathways for the synthesis of 4-(Trifluoromethyl)-L-homophenylalanine, highlighting the convergent purification step.

Analytical Characterization

Validating the identity and purity of this compound requires a multi-modal approach, specifically leveraging the fluorine atom as a reporter.[1][2]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    /DCl):
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ppm (d, 2H, Ar-H ortho to 
      
      
      
      )[1]
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ppm (d, 2H, Ar-H meta to 
      
      
      
      )[1]
    • 
       ppm (t, 1H, 
      
      
      
      -CH)[1]
    • 
       ppm (m, 2H, 
      
      
      
      -CH
      
      
      , benzylic)[1]
    • 
       ppm (m, 2H, 
      
      
      
      -CH
      
      
      )[1]
  • 
     NMR: 
    
    • Single singlet peak at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ppm (relative to 
      
      
      
      ).[1] This is a definitive purity check; secondary peaks indicate regioisomers or impurities.[2]
HPLC Method (Chiral Purity)

To ensure enantiomeric excess (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), chiral HPLC is required.[1]
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).[1][2]

  • Mobile Phase: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (80:20) with 
    
    
    
    .[1]
  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (phenyl ring).[1][2]

Applications in Drug Discovery[2]

This compound is not merely a passive building block; it is an active tool for "Fluorine Scanning" in peptide optimization.[2]

Strategic Utility
  • Lipophilicity Tuning: Replacing Phenylalanine with 4-CFngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Homophenylalanine increases hydrophobicity, potentially improving blood-brain barrier (BBB) penetration.[1]
    
  • Metabolic Stability: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     group blocks P450-mediated hydroxylation at the para-position, extending the half-life of the peptide.[1]
    
  • Conformational Space: The homophenyl ethyl spacer allows the aromatic ring to access binding pockets that are sterically forbidden to standard phenylalanine residues.[2]

SAR Logic Diagram

SAR_Logic Problem Peptide Instability / Low Potency Strategy Sub. with 4-CF3-HomoPhe Problem->Strategy Effect1 Steric Extension (+1 CH2 spacer) Strategy->Effect1 Effect2 Electronic w/d (CF3 group) Strategy->Effect2 Effect3 Lipophilicity (LogP increase) Strategy->Effect3 Outcome1 Access Deep Pockets Effect1->Outcome1 Outcome2 Block Metabolic Oxidation Effect2->Outcome2 Outcome3 Improve Membrane Permeability Effect3->Outcome3

Figure 2: Structure-Activity Relationship (SAR) decision tree for deploying 4-CF3-Homophenylalanine in peptide drug design.

References

  • ChemicalBook. (2025).[1][2] 4-Trifluoromethyl-L-homophenylalanine hydrochloride Properties and Specifications. Retrieved from [1][2]

  • BOC Sciences. (2024).[1][2] 4-Trifluoromethyl-L-beta-homophenylalanine hydrochloride Technical Data. Retrieved from [1][2]

  • ResearchGate. (2000).[1][2] The synthesis of L-(+)-homophenylalanine hydrochloride. Retrieved from

  • MDPI. (2012).[1][2] Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [1][2]

  • PubChem. (2025).[1][2][9] Compound Summary: 4-Amino-4-phenylbutanoic acid (Analogous Data). Retrieved from [1][2]

Sources

role of fluorinated amino acids in peptide design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Fluorinated Amino Acids in Peptide Design

Abstract

The strategic incorporation of fluorinated amino acids (FAAs) into peptides represents a paradigm shift in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the multifaceted roles of FAAs in peptide design, moving beyond a simple recitation of outcomes to an in-depth analysis of the underlying physicochemical principles. We will explore the synthesis of these unique building blocks, their profound impact on peptide conformation and stability, and their application in enhancing the therapeutic potential of peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry to overcome the inherent limitations of natural peptides.

The Fluorine Advantage: Unique Properties and Their Implications

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in molecular design. When incorporated into amino acid side chains, it imparts significant changes to the resulting peptide's physicochemical profile.[1][2]

  • Electronegativity and Polarity: The strong C-F bond is highly polarized, creating localized dipoles that can influence intramolecular and intermolecular interactions.[3] This can alter hydrogen bonding networks and lead to unique conformational preferences.[4]

  • Size and Sterics: With a van der Waals radius similar to that of a hydrogen atom, fluorine can often be introduced with minimal steric perturbation, serving as a bioisostere for a proton.[3] However, a trifluoromethyl group is significantly larger and can be used to probe steric requirements in a binding pocket.

  • Hydrophobicity and Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule.[][6] This enhanced hydrophobicity can improve membrane permeability and facilitate interactions with hydrophobic pockets in target proteins.[1]

  • Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[7][8] This leads to increased in vivo half-life and improved pharmacokinetic profiles.[6][9]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the charge state of the peptide at physiological pH.[4]

These fundamental properties are the causal drivers behind the observed benefits of incorporating FAAs into peptide-based therapeutics.

Synthesis of Fluorinated Amino Acids: A Chemist's Perspective

The synthesis of fluorinated amino acids is a complex and specialized field, with no single universal method.[] The choice of synthetic route is dictated by the desired location and number of fluorine atoms. Two primary strategies dominate the landscape:

  • The Building Block Approach: This involves the synthesis of fluorinated precursors that are then elaborated into the final amino acid.[10][11] This method offers great flexibility in accessing a wide variety of structurally diverse FAAs.

  • Direct Fluorination/Fluoroalkylation: This strategy involves the late-stage introduction of fluorine or a fluoroalkyl group onto an existing amino acid or peptide.[10][11] This is particularly useful for the modification of complex biomolecules.

The choice between these strategies depends on the specific research goals, the desired FAA, and the available synthetic expertise.

Incorporation into Peptides: The Solid-Phase Peptide Synthesis (SPPS) Workflow

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides in a controlled, stepwise manner.[12] While the incorporation of FAAs into a growing peptide chain follows the general principles of SPPS, certain challenges must be addressed. The high electronegativity of fluorine can decrease the nucleophilicity of the amino group, potentially leading to slower and less efficient coupling reactions.[9]

To overcome this, modifications to standard SPPS protocols are often necessary. These may include:

  • Use of more potent coupling reagents.

  • Increased reaction times and/or temperatures.

  • Double coupling steps to ensure complete incorporation.

A self-validating system for SPPS of fluorinated peptides involves rigorous in-process monitoring, such as the Kaiser test, to confirm complete coupling at each step.

Experimental Protocol: Fmoc-Based SPPS of a Fluorinated Peptide
  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected fluorinated amino acid with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and add it to the resin.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-FAA-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next AA Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification End Pure Fluorinated Peptide Purification->End

Caption: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.

The Impact of Fluorination on Peptide Structure and Function

The introduction of FAAs can have a profound and often predictable impact on the structure and, consequently, the function of a peptide.

Conformational Control: Tailoring the Peptide Backbone

Fluorinated amino acids, particularly fluorinated prolines, are powerful tools for controlling peptide conformation.[2][13] The stereoelectronic effects of fluorine can bias the puckering of the proline ring and the cis/trans isomerization of the preceding peptide bond.[1][2][14]

  • trans-4-Fluoroproline: Favors a trans conformation of the preceding amide bond.[2]

  • cis-4-Fluoroproline: Favors a cis conformation of the preceding amide bond.[2]

This level of control allows for the rational design of peptides with specific secondary structures, such as β-turns or polyproline helices, which are crucial for biological activity.

Furthermore, fluorination can influence the propensity of a peptide to adopt α-helical or β-sheet structures. While some studies have shown that fluorinated amino acids can have a lower intrinsic helix propensity, in other contexts, they can stabilize β-sheet structures.[9][15]

Conformational_Control cluster_Proline Fluorinated Proline trans-4-F-Pro trans-4-Fluoroproline trans_amide Trans-Amide Bond trans-4-F-Pro->trans_amide Favors cis-4-F-Pro cis-4-Fluoroproline cis_amide Cis-Amide Bond cis-4-F-Pro->cis_amide Favors

Caption: Conformational control of peptide bonds by fluorinated prolines.

Enhancing Metabolic Stability and Bioavailability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[9] The strategic placement of fluorine atoms can significantly enhance a peptide's resistance to enzymatic cleavage.[6] This is primarily due to:

  • Steric Hindrance: A bulky trifluoromethyl group can sterically block the active site of a protease.

  • Electronic Effects: The electron-withdrawing nature of fluorine can alter the electronic properties of the scissile peptide bond, making it a poorer substrate for the enzyme.

This increased metabolic stability leads to a longer in vivo half-life and improved overall bioavailability.[6]

PeptideModificationHalf-life (in vitro)Fold Increase
Native Peptide XNone10 min1x
Fluoro-Peptide XaSingle F-substitution60 min6x
Fluoro-Peptide XbCF3-substitution>240 min>24x

Table 1: Representative data showing the impact of fluorination on the metabolic stability of a hypothetical peptide.

Modulating Bioactivity and Target Affinity

The altered physicochemical properties of fluorinated peptides can directly impact their biological activity and binding affinity for their targets.[6][16]

  • Enhanced Binding: Increased lipophilicity can lead to stronger hydrophobic interactions with the target protein.[2]

  • Altered Conformation: A pre-organized, bioactive conformation induced by fluorination can reduce the entropic penalty of binding, leading to higher affinity.

  • Novel Interactions: The polarized C-F bond can participate in favorable dipole-dipole or other non-covalent interactions within the binding pocket.

However, it is crucial to note that the effects of fluorination are highly context-dependent, and an iterative design-synthesize-test cycle is often necessary to optimize bioactivity.[1]

Applications and Case Studies

The unique advantages conferred by FAAs have led to their successful application in various areas of drug discovery and chemical biology.

  • Therapeutic Peptides: Fluorination has been used to improve the drug-like properties of peptides for treating a range of diseases, including HIV, diabetes, and infections.[13] For example, the introduction of FAAs into GLP-1 analogs has been explored to enhance their stability and prolong their glucose-lowering effects.[9]

  • ¹⁹F NMR Probes: The fluorine nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems.[17][18][19][20] Peptides containing FAAs can be used to study protein folding, dynamics, and ligand binding in real-time.[14]

  • Biomaterials: The self-assembly properties of fluorinated peptides can be harnessed to create novel biomaterials, such as hydrogels and nanofibers, with unique chemical and mechanical properties.[18]

Conclusion and Future Outlook

The incorporation of fluorinated amino acids is a powerful and versatile strategy in peptide design. By understanding the fundamental principles of fluorine chemistry, researchers can rationally design peptides with enhanced metabolic stability, controlled conformation, and improved bioactivity. While challenges in synthesis and incorporation remain, ongoing advances in synthetic methodology and a deeper understanding of fluorine's effects will continue to expand the utility of FAAs in the development of next-generation peptide therapeutics and biomaterials. The future of peptide-based drug discovery will undoubtedly be shaped by the continued exploration of this "magic element."

References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides - Taylor & Francis. (2025-12-18). Available from: [Link]

  • Solid Phase Synthesis of Peptides Containing Backbone-Fluorinated Amino Acids - PubMed. (2012-11-28). Available from: [Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - RSC Publishing. (2024-08-02). Available from: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (2023-01-13). Available from: [Link]

  • Boosting Peptide Stability: The Role of Fluorinated Amino Acids. (2026-01-30). Available from: [Link]

  • Fluorinated Amino Acids in Peptide and Protein Assembly | Request PDF - ResearchGate. Available from: [Link]

  • Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. Available from: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (2023-01-13). Available from: [Link]

  • Fluorinated amino acids as orthogonal tools in peptide and protein engineering. (2023-08-13). Available from: [Link]

  • Marsh Lab - Fluorinated Peptides - Google Sites.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. Available from: [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. (2023-08-22). Available from: [Link]

  • Fluorinated peptide biomaterials - PMC - NIH. Available from: [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry - ACS Publications. (2018-10-02). Available from: [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. (2025-12-18). Available from: [Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR | Bioconjugate Chemistry. (2023-07-31). Available from: [Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A. (2024-08-02). Available from: [Link]

  • Synthesis and Applications of Fluorinated -Amino Acids - Macmillan Group - Princeton University. (2017-11-15). Available from: [Link]

  • Fluorinated amino acids : compatibility with native protein structures and effects on protein – protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C1CS15241F. (2011-11-30). Available from: [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Fluorine: A new element in protein design - PMC - PubMed Central. Available from: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026-01-21). Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH. Available from: [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023-01-05). Available from: [Link]

  • Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - ResearchGate. (2025-08-09). Available from: [Link]

  • Lecture 17 Solid Phase Peptide Synthesis - YouTube. (2021-03-17). Available from: [Link]

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid. While direct and extensive research on this specific molecule is not yet publicly available, this document synthesizes current knowledge of structurally related compounds and the well-documented influence of its key chemical motifs to propose a scientifically grounded, hypothetical mechanism of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its potential therapeutic applications and providing a roadmap for future experimental validation. We will delve into the rationale behind its molecular design, its likely biological targets, and the signaling pathways it may modulate. Furthermore, this guide outlines detailed experimental protocols to systematically investigate and validate the proposed mechanisms, thereby fostering a structured approach to its preclinical and clinical development.

Introduction: The Rationale Behind Fluorination in Amino Acid-Based Drug Design

The strategic incorporation of fluorine atoms into metabolically active molecules represents a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can significantly enhance the pharmacological profile of a parent compound. When introduced into an amino acid scaffold such as this compound, the CF3 group is anticipated to confer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of the drug in the body, leading to improved pharmacokinetic profiles.[1][2]

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can facilitate the passage of the molecule across cellular membranes, including the blood-brain barrier. This property is crucial for targeting intracellular proteins or receptors within the central nervous system.[1][2]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity (pKa) of nearby functional groups, potentially altering the binding affinity of the molecule to its biological target.

Given these properties, this compound is likely designed as a metabolically stable amino acid analogue to interact with specific biological targets.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

In the absence of direct experimental evidence, we can formulate a plausible mechanism of action by examining the biological activities of structurally similar compounds. The core structure, a substituted butanoic acid with an amino group and an aromatic ring, is a common scaffold in various biologically active molecules.

Potential Molecular Targets

Based on the structural features, several potential molecular targets can be hypothesized:

  • Amino Acid Transporters: As an amino acid analogue, the compound may be a substrate or inhibitor of one or more amino acid transport systems, such as the L-type amino acid transporter (LAT1), which is often overexpressed in cancer cells.[3]

  • Enzymes involved in Amino Acid Metabolism: It could act as an inhibitor or a modulator of enzymes that utilize natural amino acids as substrates.

  • G-Protein Coupled Receptors (GPCRs): The phenylbutanoic acid moiety is present in ligands for various GPCRs.

  • Ion Channels: Certain amino acid derivatives are known to modulate the activity of ion channels in the nervous system.

Postulated Signaling Pathways

Considering the potential targets, this compound could influence several key signaling pathways:

  • mTOR Signaling Pathway: By potentially interfering with amino acid transport or sensing, the compound could modulate the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[4]

  • Neurotransmitter Signaling: If the compound crosses the blood-brain barrier and interacts with neuronal targets, it could modulate neurotransmitter systems. For example, analogues of 2-amino-4-phosphonobutanoic acid are known ligands for glutamate receptors.[5][6]

  • Inflammatory Pathways: Some fatty acids and their derivatives possess anti-inflammatory properties. The compound could potentially modulate inflammatory signaling cascades.[7][8]

The following diagram illustrates a hypothetical signaling pathway based on the potential interaction with an amino acid transporter and subsequent modulation of the mTOR pathway.

hypothetical_moa Hypothetical Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound AAT Amino Acid Transporter (e.g., LAT1) Compound->AAT Inhibition or Competitive Binding mTORC1 mTORC1 AAT->mTORC1 Reduced Amino Acid Influx Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Inhibition CellGrowth Inhibition of Cell Growth & Proliferation Downstream->CellGrowth

Caption: Hypothetical pathway showing inhibition of an amino acid transporter, leading to reduced mTORC1 signaling.

An Experimental Roadmap for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a systematic, multi-tiered experimental approach is required. The following protocols outline key experiments to identify the molecular target and delineate the downstream signaling pathways.

Target Identification and Validation

Objective: To identify the primary molecular target(s) of this compound.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Culture a panel of cell lines with known expression levels of various amino acid transporters (e.g., LAT1-positive cancer cell lines like A549 and LAT1-negative cell lines).

  • Radioligand Preparation: Synthesize a radiolabeled version of the compound (e.g., with ³H or ¹⁴C).

  • Binding Assay:

    • Incubate intact cells or membrane preparations with increasing concentrations of the radiolabeled compound in the presence and absence of a high concentration of the unlabeled compound (to determine non-specific binding).

    • Also, perform competitive binding assays with known ligands for suspected transporters.

  • Data Analysis: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using Scatchard analysis.

Parameter Description Expected Outcome if Target is LAT1
Kd Dissociation constant, a measure of binding affinity.A low Kd value (nM to low µM range) indicating high-affinity binding.
Bmax Maximum number of binding sites.Bmax will be higher in LAT1-overexpressing cells.
Competition Displacement of radioligand by known LAT1 inhibitors.Known LAT1 inhibitors will displace the radiolabeled compound.
Elucidation of Downstream Signaling Pathways

Objective: To determine the effect of the compound on key signaling pathways.

Experimental Protocol: Western Blot Analysis of mTOR Pathway

  • Cell Treatment: Treat a relevant cell line (e.g., one identified in the binding assay) with varying concentrations of the compound for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the mTOR pathway (e.g., phospho-mTOR, mTOR, phospho-S6K, S6K, phospho-4E-BP1, 4E-BP1).

    • Use appropriate secondary antibodies conjugated to HRP.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

experimental_workflow Experimental Workflow for Pathway Analysis CellTreatment Cell Treatment with Compound ProteinExtraction Protein Extraction CellTreatment->ProteinExtraction WesternBlot Western Blot Analysis (p-mTOR, p-S6K, etc.) ProteinExtraction->WesternBlot DataAnalysis Data Analysis and Pathway Mapping WesternBlot->DataAnalysis

Caption: A streamlined workflow for investigating the impact on cellular signaling pathways.

Conclusion and Future Directions

This technical guide has presented a plausible, hypothesis-driven mechanism of action for this compound, grounded in the established principles of medicinal chemistry and the biological activities of structurally related molecules. The proposed mechanism centers on the potential interaction with amino acid transporters and the subsequent modulation of key cellular signaling pathways such as the mTOR pathway.

The provided experimental roadmap offers a clear and logical progression for researchers to systematically validate these hypotheses. Successful elucidation of the precise mechanism of action will be pivotal in guiding the future development of this compound as a potential therapeutic agent. Future studies should also explore its broader pharmacological profile, including its effects on other potential targets and its in vivo efficacy and safety in relevant disease models.

References

  • ResearchGate. (2025, August 6). 2-Amino-4-(trifluoromethoxy)butanoic acid – first α-amino acid containing a CF3O-group in aliphatic position. Retrieved from [Link]

  • Molecules. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Short Chain Fatty Acids Produced by Selected Potential Probiotic Lactobacillus Strains. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. Retrieved from [Link]

  • PubMed. (n.d.). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-. Retrieved from [Link]

  • PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Fluorinated Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • PubMed. (n.d.). Identification of a novel amino acid response pathway triggering ATF2 phosphorylation in mammals. Retrieved from [Link]

  • PubMed Central. (2010, May 17). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. Retrieved from [Link]

  • PubMed. (2022, March 15). 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid exerts its effects on the prevention, post-therapeutic and prolongation of the thrombolytic window in ischemia-reperfusion rats through multiple mechanisms of action. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Signalling by amino acid nutrients. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubMed. (1982, December 30). Acidic amino acid antagonists of lateral perforant path synaptic transmission: agonist-antagonist interactions in the dentate gyrus. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

Sources

Structural Characterization & Synthetic Utility of 4-(Trifluoromethyl)homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid Common Aliases: 4-(Trifluoromethyl)homophenylalanine;


-(4-Trifluoromethylphenyl)-

-aminobutyric acid CAS Registry (L-isomer, Fmoc-protected): 270065-78-6 Molecular Formula:

Molecular Weight: 247.22 g/mol

Executive Summary

This technical guide analyzes the structural integrity, synthetic pathways, and physicochemical profile of This compound , a non-proteinogenic amino acid. This molecule serves as a critical bioisostere in medicinal chemistry, where the trifluoromethyl (


) group functions as a "metabolic blocker" at the para-position of the phenyl ring, significantly enhancing lipophilicity and proteolytic resistance compared to its parent compound, homophenylalanine.

The following sections detail the causality behind its design, a self-validating synthetic protocol, and a multi-modal structural elucidation workflow.

Part 1: Molecular Architecture & Physicochemical Profile

The incorporation of the


 group is not merely a steric modification; it fundamentally alters the electronic and metabolic landscape of the amino acid.
Electronic & Steric Impact

The


 group is strongly electron-withdrawing (Hammett 

). This pulls electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution.
  • Lipophilicity: The

    
     group increases the 
    
    
    
    significantly (Hansch
    
    
    parameter
    
    
    ), facilitating membrane permeability and hydrophobic pocket binding in target proteins.
  • Bioisosterism: The volume of a

    
     group (
    
    
    
    ) is roughly equivalent to an isopropyl group, making this amino acid a steric hybrid between Leucine and Phenylalanine, but with inverted electronics.
Metabolic Stability (The "Fluorine Scan")

In drug development, the para-position of a phenyl ring is a metabolic "soft spot," susceptible to hydroxylation by Cytochrome P450 enzymes (CYP450).

  • Mechanism: The strong

    
     bond (approx. 116 kcal/mol) renders the para-position inert to oxidative metabolism.
    
  • Result: This modification extends the in vivo half-life (

    
    ) of peptide drugs incorporating this residue.
    
Table 1: Comparative Physicochemical Properties
PropertyHomophenylalanine (Parent)4-(Trifluoromethyl)homophenylalanineImpact
Electronic Nature Electron-rich RingElectron-deficient RingReduced oxidation susceptibility
Lipophilicity (

)
0.00 (Reference)+0.88Enhanced BBB penetration
Dipole Moment LowHigh (due to

bonds)
Altered receptor binding electrostatics
Metabolic Fate Rapid p-hydroxylationMetabolically StableProlonged duration of action

Part 2: Synthetic Route & Impurity Profiling

To ensure high enantiomeric excess (


), we utilize a Ni(II)-Complex Asymmetric Alkylation . This method is superior to standard Strecker synthesis for producing enantiopure non-canonical amino acids.
Retrosynthetic Logic

The target molecule is disassembled into two key synthons:

  • Electrophile: 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene.

  • Nucleophile: A Glycine-Ni(II)-Schiff Base complex (Chiral Equivalent).

Synthesis Target Target: 4-CF3-Homophenylalanine Complex Ni(II)-Glycine Schiff Base (Chiral) Acid Acid Hydrolysis (HCl/MeOH) Complex->Acid Disassembly Electrophile 1-(2-Bromoethyl)- 4-(trifluoromethyl)benzene Electrophile->Complex Alkylation (KOH, MeCN) Acid->Target Purification

Figure 1: Retrosynthetic disassembly utilizing a chiral Ni(II) auxiliary for high stereocontrol.

Validated Synthetic Protocol

Objective: Synthesis of (S)-2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid.

Reagents:

  • Glycine-Ni(II)-BPB Complex (Chiral Template)

  • 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (Alkylation Agent)

  • Acetonitrile (Solvent), KOH (Base)

Step-by-Step Methodology:

  • Alkylation: Dissolve the Ni(II)-complex (1.0 eq) in acetonitrile under

    
    . Add powdered KOH (5.0 eq) and the alkyl bromide (1.2 eq). Stir at room temperature for 2 hours.
    
    • Checkpoint: Monitor by TLC.[1] The red/orange color of the starting complex will shift as the alkylated product forms.

  • Quenching: Pour reaction mixture into ice water. Filter the precipitated alkylated complex.

  • Hydrolysis (Chiral Auxiliary Removal): Reflux the alkylated complex in MeOH/3N HCl (1:1) for 30 minutes. The solution will turn from red to green (release of

    
    ).
    
  • Isolation:

    • Adjust pH to 9 with

      
       to precipitate the chiral ligand (recoverable).
      
    • Pass the filtrate through a cation-exchange resin (Dowex 50W). Elute the free amino acid with 1.5M

      
      .
      
  • Crystallization: Recrystallize from Water/Ethanol to yield white needles.

Part 3: Multi-Modal Structural Elucidation

This section defines the self-validating analytical criteria. The presence of the


 group provides a unique spectroscopic handle (

NMR) that simplifies confirmation.
Nuclear Magnetic Resonance (NMR) Strategy

The


 nucleus is 100% naturally abundant and highly sensitive.[2][3]
  • 
     NMR (376 MHz, 
    
    
    
    ):
    • Signal: A sharp singlet appearing at

      
       ppm  (relative to 
      
      
      
      ).
    • Validation: If the signal is a doublet, it indicates incomplete hydrolysis or fluorine coupling to a nearby proton (unlikely in this structure).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.65 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.45 (d, 2H, Ar-H meta to 
      
      
      
      )
    • 
       4.05 (t, 1H, 
      
      
      
      -CH)
    • 
       2.85 (m, 2H, 
      
      
      
      -CH2, benzylic)
    • 
       2.25 (m, 2H, 
      
      
      
      -CH2)
  • 
     NMR (100 MHz): 
    
    • Look for the quartet splitting of the trifluoromethyl carbon (

      
       Hz) around 125 ppm. This confirms the 
      
      
      
      integrity.
Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Positive Mode).

  • Expected Ion:

    
    .
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a characteristic pathway for
    
    
    -amino acids.
Analytical Workflow Diagram

Analysis cluster_0 Identity Confirmation cluster_1 Purity & Quality Sample Isolated Product NMR_F 19F NMR (Singlet @ -62.5 ppm) Sample->NMR_F NMR_H 1H NMR (Aromatic AA'BB' System) Sample->NMR_H MS HRMS (ESI+) [M+H] = 248.09 Sample->MS HPLC Chiral HPLC (Enantiomeric Excess) Sample->HPLC Release Valid Building Block NMR_F->Release Pass HPLC->Release ee > 99% KF Karl Fischer (Water Content)

Figure 2: Analytical decision tree for validating fluorinated amino acids.

Part 4: Enantiomeric Resolution & Quality Control

For drug development applications, enantiomeric purity is non-negotiable.

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. A chiral stationary phase is required.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for amino acids).

  • Mobile Phase: 50 mM

    
     in 
    
    
    
    / Acetonitrile (80:20).
  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

  • Success Criteria: The L-isomer (S) should elute distinctly from the D-isomer (R). Integration of the minor peak should yield

    
     (i.e., 
    
    
    
    ).
Storage & Stability[4]
  • Hygroscopicity: As a zwitterionic solid, it may absorb moisture. Store in a desiccator.

  • Temperature: Stable at room temperature, but long-term storage at

    
     is recommended to prevent slow racemization or degradation.
    

References

  • Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA."[4] Chemical Reviews, 114(4), 2432-2506.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506-517. 
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 53397967, Fmoc-3-trifluoromethyl-L-beta-homophenylalanine."

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons. (Referenced for Chemical Shift Standards).

Sources

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets of 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid is a non-proteinogenic amino acid with significant therapeutic potential owing to its unique structural features. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of this compound. We will delve into a multi-faceted approach, combining computational prediction with robust biochemical and cell-based validation methodologies. This document is designed to be a practical resource, offering not only theoretical underpinnings but also detailed, actionable protocols and workflows to accelerate the discovery process.

Introduction

Non-proteinogenic amino acids (NPAAs) are valuable tools in the development of peptide-based drug candidates.[1] Unlike their proteinogenic counterparts, NPAAs are not naturally encoded in the genetic code but can be found in various organisms or synthesized in the laboratory.[2] The incorporation of NPAAs into peptide sequences can significantly improve stability, potency, and bioavailability.[1] The subject of this guide, this compound, is a particularly interesting NPAA. The presence of the trifluoromethylphenyl group suggests it may act as a bioisostere of natural amino acids like leucine or phenylalanine, potentially interacting with their biological targets.[3][4] Fluorine-containing moieties are known to enhance the metabolic stability of drug molecules.[3]

The primary challenge with any novel compound is the identification of its molecular target(s), a critical step for understanding its mechanism of action and for further drug development.[5] This guide outlines a systematic and integrated workflow for the target deconvolution of this compound, leveraging a combination of cutting-edge and established techniques.

Chapter 1: In Silico Target Prediction: A First Look at Potential Interactions

Before embarking on resource-intensive experimental work, in silico methods provide a cost-effective and rapid means to generate initial hypotheses about the potential targets of a small molecule.[6][7] These computational approaches utilize the compound's structure to predict its interactions with a vast library of known protein structures.

Ligand-Based and Structure-Based Approaches
  • Ligand-Based Target Prediction: This method relies on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[8] By comparing the structure of this compound to databases of compounds with known targets, we can infer potential targets.

  • Structure-Based Target Prediction (Panel Docking): This approach involves docking the 3D structure of our compound into the binding sites of a large panel of proteins.[6] The docking simulations calculate the binding affinity and pose of the molecule within each protein's active site, providing a ranked list of potential targets.

A variety of web-based tools and software platforms are available for these analyses, with some reporting prediction accuracies of up to 91.1% from top speculations.[6]

cluster_0 In Silico Target Prediction Workflow Compound_Structure This compound (3D Structure) Prediction_Methods Ligand-Based Similarity Structure-Based Docking Compound_Structure->Prediction_Methods Databases Protein & Ligand Databases (PDB, ChEMBL, PubChem) Databases->Prediction_Methods Target_Hypotheses Ranked List of Potential Targets Prediction_Methods->Target_Hypotheses

Caption: A simplified workflow for in silico target prediction.

Chapter 2: Biochemical Approaches for Direct Target Identification

Following the generation of a prioritized list of potential targets from in silico screening, the next crucial step is to experimentally validate these predictions and identify direct binding partners. Affinity-based proteomics is a powerful strategy for this purpose.[9][10]

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification is a common and powerful method for identifying the targets of small molecules.[11] This technique involves immobilizing the small molecule of interest to a solid support, such as agarose beads, and then using this "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.[11][12]

Experimental Protocol: Affinity Purification-Mass Spectrometry

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a linker with a reactive group (e.g., a carboxylic acid or amine) for conjugation to the solid support. It is critical to choose a linker attachment point that does not interfere with the compound's putative binding epitope.

  • Immobilization of the Affinity Probe:

    • Covalently couple the synthesized probe to NHS-activated agarose beads according to the manufacturer's protocol.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line to a high density and prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.

  • Affinity Pulldown:

    • Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

    • As a negative control, incubate the lysate with beads that have not been conjugated to the probe.

    • A competition control can also be included where the lysate is pre-incubated with an excess of the free, unconjugated compound before adding the affinity matrix.

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, either by using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with an excess of the free compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Chapter 3: Confirming Target Engagement in a Cellular Context

While AP-MS can identify direct binding partners, it is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[13][14]

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of that protein.[14] This increased stability can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Treat cultured cells with either the vehicle control or varying concentrations of this compound.

  • Heating:

    • Aliquot the treated cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).[15]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification:

    • Analyze the amount of the target protein in the soluble fraction by a suitable method, such as Western blotting or an immunoassay like AlphaScreen®.[15]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

cluster_1 CETSA® Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heating Heat to a Range of Temperatures Cell_Treatment->Heating Lysis Lyse Cells Heating->Lysis Fractionation Separate Soluble & Precipitated Fractions Lysis->Fractionation Quantification Quantify Target Protein in Soluble Fraction Fractionation->Quantification Analysis Analyze Thermal Shift Quantification->Analysis

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA®) workflow.

Chapter 4: Genetic Approaches for Target Identification and Validation

Genetic approaches, particularly CRISPR-based screens, provide an unbiased method for identifying genes that are essential for the activity of a compound.[5][16] These screens can reveal not only the direct target but also other components of the signaling pathway.

CRISPR/Cas9-Based Screens

CRISPR library screening is a high-throughput method that uses a large library of single guide RNAs (sgRNAs) to systematically knock out every gene in the genome.[16] By treating a population of cells expressing this library with a sub-lethal concentration of this compound, it is possible to identify genes whose knockout confers either resistance or sensitivity to the compound.

Experimental Protocol: CRISPR/Cas9 Knockout Screen

  • Library Transduction:

    • Transduce a population of Cas9-expressing cells with a genome-wide CRISPR knockout library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.

  • Compound Treatment:

    • Treat the transduced cell population with a pre-determined concentration of this compound that results in partial growth inhibition.

  • Cell Proliferation and Harvesting:

    • Allow the cells to proliferate for a sufficient period to allow for the enrichment or depletion of cells with specific gene knockouts.

    • Harvest genomic DNA from both the treated and a parallel vehicle-treated control population.

  • Sequencing and Data Analysis:

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR and sequence them using next-generation sequencing.

    • Compare the sgRNA abundance between the treated and control populations to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity). Genes targeted by these sgRNAs are candidate targets or pathway components.

Conclusion and Future Perspectives

The identification of therapeutic targets for a novel compound like this compound is a multifaceted process that requires the integration of computational, biochemical, and genetic approaches. The workflow outlined in this guide provides a robust framework for systematically identifying and validating these targets. The initial in silico predictions guide the subsequent experimental work, while biochemical and cell-based assays provide direct evidence of target engagement. Finally, genetic screens offer an unbiased view of the cellular pathways affected by the compound.

Successful target identification is a landmark achievement in the drug discovery process. It not only elucidates the mechanism of action but also enables the development of more specific and potent second-generation compounds. The journey from a promising molecule to a clinically effective drug is long and challenging, but a thorough understanding of its molecular targets is the essential first step.

References

  • ResearchGate. (2025). 2-Amino-4-(trifluoromethoxy)butanoic acid – first α-amino acid containing a CF3O-group in aliphatic position | Request PDF. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Retrieved from [Link]

  • MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • PubMed Central. (n.d.). Protolytic properties and biological activity of spinorphin and its butyric acid derivatives in aqueous solution. Retrieved from [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (n.d.). CRISPR approaches to small molecule target identification. Retrieved from [Link]

  • PubMed Central. (n.d.). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Retrieved from [Link]

  • PubMed Central. (n.d.). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Retrieved from [Link]

  • ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • bioRxiv. (2026). CRISPR-enabled genetic screens identify synthetic lethal targets across frequently altered cancer drivers. Retrieved from [Link]

  • ACS Publications. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in In Silico Target Fishing. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Retrieved from [Link]

  • PubMed. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to.... Retrieved from [Link]

  • ACS Central Science. (2022). Innovative CRISPR Screening Promotes Drug Target Identification. Retrieved from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • bioRxiv. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Retrieved from [Link]

  • MDPI. (n.d.). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Retrieved from [Link]

  • MDPI. (2023). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Computational/in silico methods in drug target and lead prediction. Retrieved from [Link]

  • NIH. (n.d.). Emerging Affinity-Based Techniques in Proteomics - PMC. Retrieved from [Link]

  • Biocompare.com. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Labiotech.eu. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

  • News-Medical. (2020). Non-Protein Amino Acids in Human Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • YouTube. (2025). Affinity Proteomics and LC-MS synergize Biomarker Discovery. Retrieved from [Link]

  • Enlighten Theses. (2025). Gourlay, Ben (2025) Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis.. Retrieved from [Link]

  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • NIH. (n.d.). 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317 - PubChem. Retrieved from [Link]

  • Genetic Engineering & Biotechnology News. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Retrieved from [Link]

Sources

The Fluorine Fortress: Engineering Metabolic Stability in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptides occupy a unique "Goldilocks zone" in drug discovery—possessing the high potency and selectivity of biologics with the synthetic accessibility of small molecules. However, their therapeutic utility is frequently compromised by rapid proteolytic degradation, often resulting in in vivo half-lives measured in minutes.[1] This technical guide explores the strategic incorporation of fluorine—a "bio-orthogonal" atom with extreme electronegativity and high lipophilicity—to engineer metabolic resistance. We detail the mechanistic basis of fluorination, provide a self-validating protocol for assessing plasma stability, and present comparative case studies demonstrating significant half-life extension.

Part 1: The Mechanistic Basis of Fluorous Shielding

The metabolic instability of peptides arises primarily from the ubiquity of peptidases (e.g., DPP-IV, NEP, Trypsin) that recognize specific amino acid sequences and hydrolyze the amide bond. Fluorination does not merely "harden" the molecule; it fundamentally alters the physicochemical landscape of the peptide to evade these enzymatic events through three distinct mechanisms.

Electronic Deactivation of the Scissile Bond

The carbon-fluorine (C-F) bond is the strongest in organic chemistry (~116 kcal/mol). Fluorine is the most electronegative element (3.98 Pauling scale), exerting a powerful electron-withdrawing inductive effect (-I effect).

  • Mechanism: When fluorine is introduced proximal to a peptide bond (e.g.,

    
    -trifluoromethyl or 
    
    
    
    -fluorine substitution), it pulls electron density away from the carbonyl carbon.
  • Result: This reduces the nucleophilicity of the amide nitrogen and, counter-intuitively, can make the carbonyl carbon more electrophilic. However, the primary stability gain often comes from the modulation of the

    
     of neighboring groups and the destabilization of the transition state required for enzymatic hydrolysis [1].
    
Steric and Conformational Locking

Enzymatic cleavage requires an "induced fit"—the peptide backbone must adopt a specific conformation to align with the protease's catalytic triad.

  • Steric Bulk: The Van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). A trifluoromethyl (

    
    ) group is roughly equivalent in size to an isopropyl group. This added bulk can physically block the peptide from entering the deep, narrow active sites of proteases like Chymotrypsin.
    
  • Conformational Bias: Fluorination can arrest bond rotation. For example, (4R)-fluoroproline favors the

    
    -exo pucker, stabilizing trans-peptide bonds. By "locking" the peptide into a bioactive conformation that is energetically unfavorable for the protease to unfold/refold, metabolic stability is enhanced [2].[2]
    
Modulation of Lipophilicity

Fluorination increases lipophilicity (LogP), which can enhance binding to serum albumin (HSA). Albumin binding acts as a depot effect, shielding the peptide from free proteases in the plasma and reducing renal clearance.

Part 2: Strategic Design – Where to Fluorinate?

Random fluorination can destroy potency. The following strategies represent field-proven entry points for stability engineering.

StrategyTarget SiteRationaleExpected Outcome
N-Terminal Capping N-terminusPrevents exopeptidase recognition (e.g., DPP-IV).High stability against aminopeptidases.
Side-Chain Fluorination P1/P1' ResiduesCreates steric clash in the protease S1 specificity pocket.Resistance to endopeptidases (e.g., Trypsin).[3]
Backbone Isosteres Scissile AmideReplaces -CO-NH- with -CF=CH- (fluoroalkene).Complete resistance to hydrolysis at that bond.
Aromatic Substitution Phe/Tyr/TrpFluorine on the ring alters

-electron density.
Variable; can sometimes increase degradation if not optimized [3].

Part 3: Experimental Protocol – Plasma Stability Assay

This protocol is designed to be self-validating by including a known unstable control (Propantheline or native GLP-1) and a stable control (Warfarin or a cyclic peptide).

Materials
  • Test Peptide: 10 mM stock in DMSO.

  • Matrix: Pooled Human Plasma (Na-Heparin or EDTA), pH adjusted to 7.4.

  • Quenching Solution: Acetonitrile (ACN) containing 1% Formic Acid and internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

StabilityWorkflow Start Peptide Stock (10 mM DMSO) Incubate Incubation 37°C in Plasma (1 µM final conc) Start->Incubate Dilute to 1µM Timepoints Sampling 0, 15, 30, 60, 120, 240 min Incubate->Timepoints Sequential stops Quench Protein Precipitation Add 3x Vol ACN + 1% FA (Internal Std Included) Timepoints->Quench Immediate stop Centrifuge Centrifugation 4000g, 20 min, 4°C Quench->Centrifuge Supernatant Collect Supernatant Dilute 1:1 with H2O Centrifuge->Supernatant LCMS LC-MS/MS Analysis Monitor Parent Ion [M+H]+ Supernatant->LCMS Data Data Processing Plot ln(% Remaining) vs Time LCMS->Data

Figure 1: Standardized workflow for assessing metabolic stability of fluorinated peptides in plasma.

Step-by-Step Methodology
  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000g for 5 min to remove clots. Check pH (must be 7.4 ± 0.1).

  • Initiation: Spike the Test Peptide into plasma (final concentration 1 µM, <0.5% DMSO).

    • Validation Step: Run a parallel incubation with Propantheline (fast degrader,

      
       min) to confirm metabolic activity of the plasma.
      
  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into a plate containing 150 µL of ice-cold Quenching Solution. Vortex for 60 seconds.

  • Extraction: Centrifuge the quench plate at 4000g for 20 minutes at 4°C to pellet precipitated plasma proteins.

  • Analysis: Transfer 100 µL of supernatant to a fresh plate. Dilute 1:1 with water (to match initial LC mobile phase). Inject 5-10 µL onto a C18 peptide column (e.g., Waters BEH C18) coupled to a Triple Quad MS.

Data Analysis

Calculate the percent remaining at each timepoint relative to


. Plot natural log (ln) of % remaining vs. time. The slope (

) of the linear regression represents the elimination rate constant.




Part 4: Case Studies and Comparative Data

The following data illustrates the impact of specific fluorination strategies on metabolic stability.

Case Study 1: Magainin Analogues (Side-Chain Fluorination)

Magainin is an antimicrobial peptide rapidly degraded by trypsin.[4] Substituting Leucine with 5,5,5,5',5',5'-Hexafluoroleucine (Hfl) creates a steric block against trypsin digestion [4].

Peptide VariantSequence ModificationTrypsin Half-Life (

)
Stability Fold-Increase
Magainin 2 (Native) ...Gly-Leu -Phe-Lys...14 min 1.0x
Magainin-Hfl (M2F5) ...Gly-Hfl -Phe-Lys...> 240 min > 17x
Case Study 2: HCV Protease Inhibitors (Macrocyclic Fluorination)

In the development of BMS-986144, fluorination of the macrocyclic tether and the isoquinoline moiety was critical for converting a hit into a drug candidate [5].

CompoundModificationMicrosomal Half-Life (

)
Asunaprevir (Ref) Non-fluorinated tether6.4 min
BMS-986144 Trifluorinated Boc + Fluorinated Isoquinoline33 min
Mechanistic Visualization[6]

Mechanism Protease Protease Active Site (Serine Protease) NativePeptide Native Peptide (Leu Side Chain) Protease->NativePeptide Induced Fit FluoroPeptide Fluorinated Peptide (Hexafluoro-Leu) Protease->FluoroPeptide Steric Clash / Repulsion Hydrolysis Hydrolysis (Rapid Degradation) NativePeptide->Hydrolysis Nucleophilic Attack Blockade Steric/Electronic Blockade (Metabolic Stability) FluoroPeptide->Blockade No Cleavage

Figure 2: Mechanistic divergence between native and fluorinated substrates. The bulky, electron-rich fluorine atoms prevent the induced fit required for serine protease activity.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Berger, A. A., et al. (2017). Fluorinated Amino Acids in Protein Design and Engineering. Accounts of Chemical Research. [Link]

  • Asante, V., et al. (2013).[4] Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry. [Link]

  • Meng, H., & Kumar, K. (2007).[5] Antimicrobial activity and protease stability of peptides containing fluorinated amino acids.[3][5] Journal of the American Chemical Society. [Link]

  • Rozatian, N., et al. (2025).[6] Fluorine-containing macrocyclic peptides and peptidomimetics.[3][6] Organic Chemistry Frontiers. [Link]

  • Baggio, C., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacology & Translational Science. [Link]

Sources

Methodological & Application

Application Note: Protocol for Incorporating 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid , commonly referred to as 4-(Trifluoromethyl)homophenylalanine (often abbreviated as hPhe(4-CF₃) ), is a critical non-natural amino acid (UAA) in modern peptidomimetic drug design.

Its incorporation serves three primary medicinal chemistry objectives:

  • Lipophilicity Modulation: The trifluoromethyl (-CF₃) group significantly increases the logP of the peptide, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The steric bulk and electron-withdrawing nature of the -CF₃ group, combined with the extended ethylene backbone (homo-phenylalanine scaffold), provide resistance against chymotrypsin-like proteases that typically cleave at the C-terminus of aromatic residues.

  • Receptor Affinity: The -CF₃ moiety acts as a bioisostere for isopropyl or methyl groups but with orthogonal electronic properties, often occupying hydrophobic pockets in GPCRs or kinase active sites with higher affinity due to fluorine-specific interactions (e.g., orthogonal multipolar interactions).

This guide details the Fmoc-Solid Phase Peptide Synthesis (SPPS) protocol for incorporating this building block. Due to its high cost and hydrophobicity, specific modifications to standard protocols are required to ensure efficient coupling and prevent aggregation.

Chemical Properties & Handling[1]

PropertySpecification
IUPAC Name This compound
Common Name Fmoc-L-Homophenylalanine(4-CF₃)-OH
Molecular Weight ~469.45 g/mol (Fmoc-protected)
Formula C₂₆H₂₂F₃NO₄
Solubility Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM
Hydrophobicity High (Prone to aggregation on resin)
Storage +2°C to +8°C, Desiccated
Structural Visualization

The following diagram illustrates the structural logic and the steric environment of the amino acid.

ChemicalStructure cluster_properties Functional Impact Fmoc Fmoc Group (N-Terminus Protection) Backbone Alpha-Carbon Backbone (2-Amino Butanoic Acid) Fmoc->Backbone Amide Bond Linker Ethylene Spacer (-CH2-CH2-) Backbone->Linker Phenyl Phenyl Ring Linker->Phenyl Prop1 Proteolytic Stability Linker->Prop1 CF3 Trifluoromethyl (-CF3) (Para Position) Phenyl->CF3 Electronic Withdrawal Prop2 Hydrophobic Interaction CF3->Prop2

Figure 1: Structural decomposition of Fmoc-hPhe(4-CF₃)-OH highlighting functional domains.

Experimental Protocol (Fmoc-SPPS)

Reagents Preparation[2][3]
  • Solvent System: Use DMF (Dimethylformamide) as the primary solvent. If the amino acid resists dissolution, add NMP (N-Methyl-2-pyrrolidone) to a ratio of 80:20 DMF:NMP. Avoid pure DCM due to poor solubility of the fluorinated side chain.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over HBTU/TBTU due to the steric bulk of the side chain.

  • Base: DIPEA (N,N-Diisopropylethylamine), anhydrous.

Resin Loading (First Residue)

If hPhe(4-CF₃) is the C-terminal residue:

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin to prevent racemization during loading.

  • Loading: Dissolve Fmoc-AA (1.2 eq) in DCM with DIPEA (4 eq). Add to resin.[1]

  • Time: Incubate for 2 hours.

  • Capping: Cap unreacted sites with Methanol (1 mL) + DIPEA (0.5 mL) in DCM for 20 mins.

Chain Elongation (Internal Residue)

This is the critical step. The hydrophobicity of the CF₃ group can cause "hydrophobic collapse" of the growing peptide chain.

Step-by-Step Coupling Cycle:

  • Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note: Add 0.1M HOBt to the deprotection cocktail if aspartimide formation is a risk in the sequence.

    • Wash: DMF (5 x 1 min).

  • Coupling Reaction:

    • Stoichiometry: Use 3.0 equivalents of Fmoc-hPhe(4-CF₃)-OH relative to resin loading.

    • Activation:

      • Mix Amino Acid (3.0 eq) + HATU (2.9 eq) + DIPEA (6.0 eq) in DMF.

      • Pre-activation: Allow to react for 30-60 seconds before adding to the resin.

    • Incubation: Shake at room temperature for 60–90 minutes .

    • Optimization: For sequences >15 residues, perform this coupling at 40°C or use microwave assistance (75°C, 5 min) to overcome aggregation.

  • Monitoring (Mandatory):

    • Perform a Kaiser Test (ninhydrin).

    • Result: If beads are colorless → Complete. If blue → Incomplete.

    • Action if Blue: Do NOT proceed. Perform a second coupling (Double Coupling) using PyOxim/DIC or HATU again for 60 mins.

  • Capping (Optional but Recommended):

    • Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to permanently block any unreacted amines.

Cleavage & Isolation

The -CF₃ group is chemically stable to standard acid cleavage conditions.

  • Cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5) .

    • Avoid: Do not use scavengers like EDT (ethanedithiol) unless Cys/Met are present, as they are unnecessary for this residue and smell pungent.

  • Time: 2–3 hours at room temperature.

  • Precipitation: Filter resin, concentrate filtrate under N₂, and precipitate in ice-cold Diethyl Ether .

Purification & Analysis

The incorporation of the trifluoromethyl group drastically alters the chromatographic profile.

  • HPLC Behavior: Expect a significant right-shift (longer retention time) compared to the non-fluorinated parent peptide. The CF₃ group is highly lipophilic.[2][3]

  • Column: C18 or C8 Reverse Phase.

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

    • Gradient: Start higher in organic % (e.g., 10-90% B) as the peptide will be hydrophobic.

Mass Spectrometry Verification
  • Isotope Pattern: Fluorine is monoisotopic (¹⁹F).

  • Mass Shift: The substitution of H → CF₃ adds +68.0 Da relative to the homophenylalanine analog, or +82.0 Da relative to Phenylalanine (Phe).

  • Fragmentation: The C-F bond is strong; however, high-energy CID may show loss of HF (-20 Da) in rare cases, but usually, the side chain remains intact.

Troubleshooting & Decision Logic

Use the following decision tree to navigate common synthesis issues associated with this residue.

Troubleshooting Start Start Coupling Fmoc-hPhe(4-CF3)-OH CheckSolubility Is AA soluble in DMF? Start->CheckSolubility AddNMP Add NMP or DMSO (Max 30% v/v) CheckSolubility->AddNMP No Coupling Perform Coupling (HATU/DIPEA, 3eq, 1h) CheckSolubility->Coupling Yes AddNMP->Coupling Kaiser Kaiser Test Result? Coupling->Kaiser Success Proceed to Next AA Kaiser->Success Colorless Fail Incomplete (Blue Beads) Kaiser->Fail Blue Aggregated Suspect Aggregation? Fail->Aggregated Retry Double Couple Change Solvent (DMF -> NMP) Retry->Kaiser Aggregated->Retry No (Kinetic issue) MagicMix Use 'Magic Mixture' (DCM/DMF/NMP + 1% Triton) Aggregated->MagicMix Yes (Structure issue) Temp Elevate Temp to 50°C MagicMix->Temp Temp->Kaiser

Figure 2: Troubleshooting logic for coupling sterically hindered/hydrophobic fluorinated amino acids.

References

  • Role of Fluorine in Drug Design: Wang, J., et al. (2014).[4] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

  • Synthesis of Fluorinated Amino Acids: Qiu, X. L., et al. (2013).[5] Fluorinated amino acids: Synthesis and bioactivity. Chemical Society Reviews. [Link]

  • Peptide Coupling Reagents (HATU vs others): El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Impact of Fluorination on Peptide Stability: Luo, Z., et al. (2020).[6] Fluorinated Amino Acids in Peptide and Protein Engineering. Frontiers in Chemistry. [Link]

Sources

experimental procedures for "2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid" in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Investigation of 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Phenylalanine Analog

In the landscape of contemporary drug discovery and chemical biology, fluorinated amino acids are of paramount importance. The strategic substitution of hydrogen with fluorine can profoundly alter a molecule's metabolic stability, binding affinity, and lipophilicity, making these compounds valuable tools for developing novel therapeutics and biological probes[1]. This document provides a comprehensive guide to the experimental procedures for the in vitro characterization of This compound , a novel, non-canonical amino acid analog.

Structurally related to phenylalanine, this compound features a trifluoromethyl group on the phenyl ring, a modification known to enhance biological activity in various contexts. While the precise mechanism of action for this specific molecule is a subject for investigation, its structure suggests several potential applications, including its use as a metabolic probe, a building block for peptide synthesis, or as a modulator of cellular pathways that recognize aromatic amino acids.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring that each experiment is a self-validating system for generating robust and reliable data.

Hypothesized Mechanism of Action: An Excitatory Amino Acid Transporter (EAAT) Perspective

Given its structure, this compound bears a resemblance to known inhibitors of Excitatory Amino Acid Transporters (EAATs). EAATs are critical for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring the termination of synaptic signals[2][3]. The impairment of this system is linked to numerous neurodegenerative diseases[2][4].

Compounds like TFB-TBOA , a potent blocker of glial glutamate transporters EAAT1 and EAAT2, share structural motifs with the topic compound, specifically the trifluoromethylbenzoyl group[5][6]. TFB-TBOA acts by inhibiting the reuptake of glutamate from the synaptic cleft, which prolongs neurotransmitter signaling[6][7]. It is therefore plausible that this compound could exhibit activity as an EAAT inhibitor, a hypothesis that provides a logical starting point for its characterization.

EAAT_Mechanism cluster_synapse Glutamatergic Synapse pre_neuron Presynaptic Neuron glutamate Glutamate pre_neuron->glutamate Release post_neuron Postsynaptic Neuron glia Astrocyte (Glia) synaptic_vesicle Vesicle (Glutamate) receptor Postsynaptic Receptor glutamate->receptor Binds eaat EAAT1/2 glutamate->eaat Reuptake receptor->post_neuron Signal eaat->glia Internalized inhibitor Potential Inhibitor (e.g., TFB-TBOA or This compound) inhibitor->eaat Blocks

Caption: Glutamatergic synapse and the role of EAATs.

Compound Information and Handling

Before beginning any experimental work, it is crucial to understand the physicochemical properties and safety requirements of the compound.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₂F₃NO₂-
Molecular Weight 263.21 g/mol -
Known Synonyms TFB-TBOA (related compound)[5]
Safety May cause skin and serious eye irritation. May cause respiratory irritation.[8]PubChem[8]
Storage Store at -20°C for long-term stability.
Protocol 1: Preparation of Stock and Working Solutions

The accuracy of in vitro experiments hinges on the correct preparation of the test compound. Fluorinated compounds can have limited aqueous solubility, often requiring an organic solvent for the primary stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations (<0.5% v/v).

Stock_Preparation_Workflow start Weigh Compound dissolve Dissolve in DMSO (e.g., to 100 mM) start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw One Aliquot for Use store->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for compound stock and working solution preparation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Calibrated pipettes and sterile tips

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood or a weighing enclosure.

  • Prepare High-Concentration Stock (e.g., 100 mM): a. Calculate the mass of the compound needed. For 1 mL of a 100 mM stock (MW = 263.21 g/mol ): 0.1 mol/L * 0.001 L * 263.21 g/mol = 0.02632 g = 26.32 mg. b. Carefully weigh the required amount of powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO. d. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: a. Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. b. Rationale: This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture. c. Label clearly and store at -20°C.

  • Prepare Working Solutions: a. Thaw a single aliquot of the stock solution immediately before use. b. Perform serial dilutions directly into pre-warmed complete cell culture medium to achieve the desired final concentrations. c. Critical Control: Prepare a "vehicle control" medium containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

Core Experimental Protocols

Protocol 2: Cell Viability and Cytotoxicity Assessment (Dose-Response)

Objective: To determine the concentration range of the compound that is tolerated by the cells and to calculate the 50% inhibitory concentration (IC₅₀), which is a measure of its potency. This is a foundational experiment that must precede all other functional assays.

Recommended Cell Lines:

  • HEK293 cells stably expressing EAAT1 or EAAT2: Ideal for testing the EAAT inhibition hypothesis directly[4].

  • Astrocytes: Primary or cell line (e.g., C8-D1A), as they endogenously express high levels of glial transporters EAAT1 and EAAT2.

  • Neuronal cell lines (e.g., SH-SY5Y): To assess neurotoxicity or neuroprotective effects.

Procedure (96-well plate format):

  • Cell Seeding: Plate cells in a 96-well clear-bottom plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: a. Prepare a 2X concentration series of the compound in complete medium. For example: 200 µM, 100 µM, 50 µM, down to ~10 nM, plus a vehicle control. b. Remove the old medium from the cells and add 100 µL of the appropriate 2X compound dilution to each well (in triplicate). This results in a 1X final concentration.

  • Incubation: Incubate the plate for a relevant duration. A 24-48 hour period is standard for initial cytotoxicity screening.

  • Viability Assay (e.g., using Resazurin-based reagent): a. Add the viability reagent (e.g., 10 µL of PrestoBlue™) to each well. b. Incubate for 1-2 hours at 37°C, protected from light. c. Read the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the data: (Signal_treated - Signal_blank) / (Signal_vehicle - Signal_blank) * 100%. b. Plot the normalized viability (%) against the log of the compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Concentration RangeRationale
100 µM - 50 µM High concentrations to identify overt toxicity.
25 µM - 1 µM Mid-range to define the slope of the curve.
500 nM - 10 nM Low nanomolar range, relevant for potent EAAT inhibitors like TFB-TBOA.[5]
Protocol 3: Glutamate Uptake Assay

Objective: To directly test the hypothesis that the compound inhibits EAAT function. This assay measures the uptake of radiolabeled glutamate (or an analog like D-Aspartate) into cells. A reduction in uptake in the presence of the compound indicates inhibitory activity.

Materials:

  • [³H]-D-Aspartate or [³H]-L-Glutamate

  • Cells expressing the target EAAT (e.g., transfected HEK293 or astrocytes)

  • Scintillation counter and vials

  • Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash cells with a sodium-containing buffer. Pre-incubate them for 10-15 minutes at 37°C with various concentrations of the test compound or a known inhibitor (like TFB-TBOA) as a positive control.

  • Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]-D-Aspartate) to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of transport.

  • Uptake Termination: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis and Measurement: Lyse the cells with NaOH and transfer the lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) in treated wells to the vehicle control wells to determine the percent inhibition of glutamate uptake.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells in Plate incubate_24h Incubate 24 hours seed->incubate_24h treat Treat Cells with Compound Series incubate_24h->treat incubate_exp Incubate for Experimental Period (e.g., 24-48h) treat->incubate_exp add_reagent Add Assay Reagent incubate_exp->add_reagent read Read Plate (Fluorescence/Abs) add_reagent->read normalize Normalize Data read->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 Value plot->calculate

Caption: Generalized workflow for a cell-based plate assay.

Troubleshooting and Scientific Interpretation

  • Compound Precipitation: If the compound precipitates in the culture medium, the effective concentration is unknown. Solution: Lower the top concentration, increase the DMSO percentage slightly (while adjusting the vehicle control), or prepare the dilutions in serum-free medium before adding to cells.

  • High Variability Between Replicates: This often points to inconsistent cell numbers or pipetting errors. Solution: Ensure a single-cell suspension before plating and be meticulous during dilutions and reagent additions.

  • No Observed Effect: If the compound shows no cytotoxicity and no effect in functional assays, consider several possibilities:

    • The compound is not cell-permeable.

    • The chosen cell line does not express the molecular target.

    • The compound is inactive at the concentrations tested.

    • The experimental endpoint is not appropriate for the compound's mechanism.

Interpreting the results requires careful consideration of the controls. A potent inhibition of glutamate uptake coupled with low general cytotoxicity would strongly support the hypothesis that this compound is a selective EAAT inhibitor. Conversely, cytotoxicity at concentrations where no functional inhibition is observed suggests an off-target effect.

References

  • Brain Stuff. (2018). What is the purpose of TFB-TBOA?7

  • MedChemExpress. TFB-TBOA (CF3-Bza-TBOA) | Glutamate Transporter Bocker. Link

  • Tocris Bioscience. TFB-TBOA | Glutamate (EAAT) Transporters. Link

  • Mykhailiuk, P. K. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2018(4), M1022. Link

  • Lukasiewicz, P., et al. (2021). EAAT5 Glutamate Transporter-Mediated Inhibition in the Vertebrate Retina. Frontiers in Cellular Neuroscience, 15, 660458. Link

  • Santa Cruz Biotechnology. EAAT Inhibitors. Link

  • Abad, E., et al. (2016). Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes. ACS Chemical Neuroscience, 7(4), 511-520. Link

  • Hansen, K. B., et al. (2012). A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2). The Journal of biological chemistry, 287(40), 33640–33654. Link

  • Barnard, R. A., et al. (2020). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Journal of visualized experiments : JoVE, (165). Link

  • Tsukada, S., et al. (2005). Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons. Neuropharmacology, 48(4), 494-504. Link

  • PubChem. 2-Amino-4,4,4-trifluorobutanoic acid. Link

  • R&D Systems. Glutamate (EAAT) Transporter Inhibitors. Link

  • Thermo Fisher Scientific. Cell culture basics handbook. Link

  • Wikipedia. Glutamate transporter. Link

Sources

Application Note: 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid as a Glutamate Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the characterization and usage of 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid (referred to herein as CF3-HPh or the Compound ) as a probe for glutamate transporter function.

Based on its chemical structure—a homophenylalanine derivative where the distal carboxyl group of glutamate is effectively replaced by a lipophilic 4-(trifluoromethyl)phenyl moiety—this compound functions as a non-transportable competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). It mimics the glutamate backbone to enter the binding pocket but prevents the conformational changes required for substrate translocation due to steric bulk and hydrophobicity, similar to the mechanism of TBOA.

Introduction & Mechanistic Basis

This compound (CAS: 1214098-81-3) is a synthetic amino acid analog designed to probe the substrate recognition site of solute carrier (SLC) family transporters, specifically the SLC1A (EAAT) and SLC7A11 (System xc-) families.

  • Structural Logic: The compound retains the

    
    -amino and 
    
    
    
    -carboxyl groups essential for recognition by the glutamate transporter. However, the distal
    
    
    -carboxyl of glutamate is replaced by a 4-(trifluoromethyl)phenyl group.
  • Mechanism of Action (MOA):

    • Competitive Inhibition: The amino acid moiety binds to the substrate site.

    • Translocation Blockade: The bulky, lipophilic trifluoromethyl-phenyl group occupies the hydrophobic pocket (often targeted by inhibitors like TBOA) and sterically hinders the "outward-in" to "inward-out" conformational switch (elevator mechanism) of the transporter.

    • Selectivity: Unlike glutamate, it is not transported, preventing heteroexchange-induced release of intracellular glutamate.

Properties & Preparation
PropertySpecification
Chemical Name This compound
Synonyms 4-(Trifluoromethyl)-L-homophenylalanine; CF3-HPh
CAS Number 1214098-81-3
Molecular Weight 247.21 g/mol
Solubility DMSO (up to 100 mM); 1M HCl (moderate); Water (Low)
Stability Stable at -20°C (solid); Solutions stable at -20°C for 1 month

Stock Solution Protocol:

  • Weigh 2.47 mg of compound.

  • Dissolve in 100

    
    L of 100% DMSO to create a 100 mM stock .
    
  • Vortex vigorously for 30 seconds.

  • Aliquot into 10

    
    L vials and store at -20°C. Avoid freeze-thaw cycles.
    
  • Working Solution: Dilute 1:1000 in assay buffer (e.g., Krebs-Ringer) to achieve 100

    
    M. Ensure final DMSO concentration is 
    
    
    
    .
Application 1: In Vitro Glutamate Uptake Inhibition Assay

Objective: Determine the IC


 of the compound against specific EAAT subtypes (EAAT1/GLAST, EAAT2/GLT-1, EAAT3/EAAC1) using radiolabeled substrate uptake.
Experimental Design
  • System: HEK293 cells stably expressing human EAAT1, EAAT2, or EAAT3.

  • Substrate: L-[

    
    H]Glutamate (20 nM final concentration) + unlabeled L-Glutamate (to reach 
    
    
    
    , typically 10-20
    
    
    M).
  • Controls:

    • Negative Control: Sodium-free buffer (Choline-Cl substitution) to assess non-specific uptake.

    • Positive Control: TBOA (100

      
      M) or unlabeled Glutamate (1 mM).
      
Detailed Protocol
  • Cell Seeding: Plate HEK-EAAT cells in Poly-D-Lysine coated 24-well plates (1

    
     10
    
    
    
    cells/well). Culture for 24-48 hours until 90% confluent.
  • Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer:

    • 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

      
      , 1.2 mM MgSO
      
      
      
      , 1.2 mM KH
      
      
      PO
      
      
      , 10 mM HEPES, 5 mM Glucose (pH 7.4).
    • Na

      
      -Free Buffer: Replace NaCl with Choline-Cl and KH
      
      
      
      PO
      
      
      with KH
      
      
      PO
      
      
      (adjust osmolarity).
  • Equilibration: Aspirate media and wash cells 2x with 500

    
    L warm KRH. Incubate in 250 
    
    
    
    L KRH for 10 min at 37°C.
  • Inhibitor Pre-incubation: Add 250

    
    L of KRH containing the Compound  at 2x final concentration (Range: 0.1 
    
    
    
    M to 100
    
    
    M). Incubate for 10 min.
  • Uptake Initiation: Add 50

    
    L of 10x Substrate Mix ([
    
    
    
    H]Glutamate + Unlabeled Glutamate).
  • Termination: After 5-10 minutes (linear phase), rapidly aspirate buffer and wash 3x with 1 mL ice-cold Na

    
    -free KRH.
    
  • Lysis & Counting: Lyse cells with 250

    
    L 0.1 N NaOH / 1% SDS. Transfer to scintillation vials with 3 mL scintillation cocktail. Measure CPM (Counts Per Minute).
    

Data Analysis: Calculate specific uptake = (Total Uptake - Na


-free Uptake).
Plot % Control Uptake vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to determine IC

.
Application 2: Electrophysiological Characterization (Patch Clamp)

Objective: Distinguish between a transportable substrate (which generates steady-state current) and a non-transportable blocker (which inhibits leak/transport currents).

Workflow Logic
  • Glutamate (Substrate): Induces a stoichiometric anion current (uncoupled Cl

    
     conductance) + coupled transport current.
    
  • Blocker (TBOA-like): Reduces the constitutive leak current and generates no transport current.

  • CF3-HPh (Test Compound): If it is a true inhibitor, it should block the transient current induced by glutamate application and reduce holding current (if constitutive transport exists).

Protocol (Whole-Cell Patch Clamp)
  • Pipette Solution: 140 mM KCl, 2 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 10 mM EGTA, 10 mM HEPES (pH 7.2).
  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES (pH 7.4).
  • Voltage Clamp: Hold cell at -60 mV.

  • Application:

    • Apply Glutamate (100

      
      M) 
      
      
      
      Observe inward current (
      
      
      ).
    • Washout.

    • Apply Compound (100

      
      M)  alone 
      
      
      
      Observe if any current is generated (
      
      
      ).
      • If

        
        : Non-transportable.
        
      • If

        
        : Substrate.
        
    • Co-apply Glutamate + Compound

      
       Observe reduction in 
      
      
      
      .
Visualization: Mechanism & Workflow

G Substrate L-Glutamate Transporter_Open EAAT (Outward Open) Binding Site Exposed Substrate->Transporter_Open Binds Inhibitor CF3-HPh (Inhibitor) Inhibitor->Transporter_Open Competes Transporter_Bound EAAT-Substrate Complex Transporter_Open->Transporter_Bound Substrate Binding Transporter_Blocked EAAT-Inhibitor Complex (Locked State) Transporter_Open->Transporter_Blocked Inhibitor Binding Translocation Conformational Switch (Elevator Mechanism) Transporter_Bound->Translocation Permits Transporter_Blocked->Translocation BLOCKS Intracellular Intracellular Glutamate Release Transporter_Blocked->Intracellular No Transport Translocation->Intracellular Transport

Caption: Competitive inhibition mechanism of CF3-HPh on EAAT transporters, preventing the conformational switch required for glutamate uptake.

References
  • Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[1] Molecular Pharmacology.

  • Grewer, C., et al. (2014). "SLC1 glutamate transporters." Pflügers Archiv - European Journal of Physiology.

  • Bridges, R. J., & Esslinger, C. S. (2005). "The excitatory amino acid transporters: pharmacological insights." Pharmacology & Therapeutics.

  • PubChem Compound Summary. (2024). "this compound." National Library of Medicine.

  • Jensen, A. A., et al. (2015). "Excitatory amino acid transporters: recent insights into molecular mechanisms, novel modes of modulation and new therapeutic possibilities." Current Opinion in Pharmacology.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into amino acids offers a powerful tool for modulating the biological and physicochemical properties of peptides and proteins. This guide provides a comprehensive overview and detailed protocols for the large-scale, enantioselective synthesis of fluorinated amino acids. We move beyond a simple recitation of methods to explain the underlying principles and rationale behind key experimental choices. The protocols detailed herein are designed to be self-validating, with a strong emphasis on safety, reproducibility, and scalability. This document is intended to serve as a practical resource for researchers in academia and industry engaged in peptide chemistry, drug discovery, and materials science.

Introduction: The Transformative Impact of Fluorine in Amino Acid Chemistry

The substitution of hydrogen with fluorine in amino acids can induce profound changes in their properties, including metabolic stability, lipophilicity, and conformational preferences.[1][2] These modifications are highly sought after in drug design and protein engineering to enhance therapeutic efficacy and create novel biomaterials. However, the synthesis of enantiomerically pure fluorinated amino acids, particularly on a large scale, presents significant challenges.[1] This guide focuses on robust and scalable methodologies to address this synthetic bottleneck.

Two primary strategic approaches will be detailed:

  • Asymmetric Catalysis: Leveraging chiral catalysts to control the stereochemical outcome of the reaction. The use of chiral Ni(II) complexes for gram-scale synthesis will be a key focus.[1][3][4][5]

  • Enzymatic Resolution: Employing enzymes, such as lipases, for the efficient kinetic resolution of racemic mixtures of fluorinated amino acids or their precursors.[6][7][8]

We will also address the critical aspects of handling fluorinating reagents and provide a framework for ensuring laboratory safety.

Strategic Approaches to Enantioselective Synthesis

The choice of synthetic strategy depends on several factors, including the desired scale, the position of the fluorine atom(s), and the available starting materials. Below, we delve into the mechanistic rationale of our featured methodologies.

Asymmetric Synthesis via Chiral Ni(II) Complexes

Chiral Ni(II) complexes have emerged as powerful tools for the asymmetric synthesis of a wide variety of non-canonical amino acids, including fluorinated analogs.[1][5] The key to this methodology is the use of a chiral ligand that creates a stereochemically defined environment around the nickel center. This, in turn, directs the approach of electrophiles to a glycine-derived Schiff base, leading to the formation of the desired amino acid with high enantiomeric excess.

The critical step is the diastereoselective alkylation of the Ni(II) complex with a fluorinated alkyl iodide.[1] The bulky chiral ligand effectively blocks one face of the complex, ensuring that the alkylation occurs from the less sterically hindered side.[1] This method is particularly amenable to gram-scale synthesis and offers a unified pathway to a diverse range of fluorinated amino acids from a common starting material.[3][5]

G cluster_0 Asymmetric Synthesis Workflow start Chiral Ni(II) Glycine Complex deprotonation Deprotonation (e.g., KOH/MeOH) start->deprotonation alkylation Diastereoselective Alkylation with Fluorinated Alkyl Iodide deprotonation->alkylation hydrolysis Acidic Hydrolysis alkylation->hydrolysis protection Fmoc Protection hydrolysis->protection product Enantiopure Fmoc-Protected Fluorinated Amino Acid protection->product

Caption: Workflow for asymmetric synthesis using a chiral Ni(II) complex.

Enzymatic Kinetic Resolution using Lipases

Enzymatic methods offer an environmentally friendly and highly selective alternative for obtaining enantiopure compounds. Lipases, in particular, have been successfully employed in the kinetic resolution of racemic fluorinated β-amino esters.[6][7][8] This process relies on the enzyme's ability to selectively catalyze the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted.

The result is a mixture of the hydrolyzed amino acid (one enantiomer) and the unreacted ester (the other enantiomer), which can then be separated. This method can provide both enantiomers with very high enantiomeric excess.[7][8]

G cluster_1 Enzymatic Resolution Workflow start Racemic Fluorinated β-Amino Ester lipase Lipase-Catalyzed Enantioselective Hydrolysis start->lipase separation Separation lipase->separation product_acid (S)-Fluorinated β-Amino Acid separation->product_acid product_ester (R)-Fluorinated β-Amino Ester separation->product_ester

Caption: Workflow for enzymatic kinetic resolution using lipase.

Detailed Protocols and Methodologies

Protocol 1: Gram-Scale Asymmetric Synthesis of a Fluorinated Amino Acid using a Chiral Ni(II) Complex

This protocol is adapted from the work of Hohmann et al. and provides a general procedure for the alkylation of a chiral Ni(II) complex.[5]

Materials:

  • Chiral Ni(II) complex of glycine Schiff base

  • Fluorinated alkyl iodide

  • Potassium hydroxide (KOH)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl)

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Alkylation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chiral Ni(II) complex (1.0 equiv.) in anhydrous methanol.

    • Add a solution of KOH (1.1 equiv.) in methanol and stir for 10 minutes at room temperature.

    • Add the fluorinated alkyl iodide (1.5 equiv.) and stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Hydrolysis and Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add 3 M HCl and stir vigorously for 1 hour at room temperature.

    • Wash the aqueous phase with ethyl acetate to remove the chiral ligand.

    • Concentrate the aqueous phase to dryness.

  • Fmoc Protection:

    • Dissolve the crude amino acid hydrochloride in a 10% solution of NaHCO₃ in water.

    • Add a solution of Fmoc-OSu (1.1 equiv.) in acetone.

    • Stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the Fmoc-protected fluorinated amino acid by column chromatography on silica gel.

Quantitative Data:

Fluorinated Amino AcidYield (%)ee (%)
Fmoc-trifluoroethylglycine85>99
Fmoc-pentafluoropropylglycine78>99
Fmoc-trifluorovaline72>99

Data is representative and may vary based on the specific substrate and reaction conditions.

Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis of a Racemic Fluorinated β-Amino Ester

This protocol is based on the work of Shahmohammadi et al. for the kinetic resolution of β-fluorophenyl-substituted β-amino esters.[7]

Materials:

  • Racemic fluorinated β-amino carboxylic ester hydrochloride

  • Immobilized lipase from Burkholderia cepacia (Lipase PSIM)

  • Diisopropyl ether (iPr₂O)

  • Triethylamine (Et₃N)

  • Deionized water

Procedure:

  • Enzymatic Hydrolysis:

    • To a suspension of the racemic β-amino ester hydrochloride (1.0 equiv.) in iPr₂O, add Et₃N (1.0 equiv.) and stir for 10 minutes.

    • Add water (5.0 equiv.) and the immobilized lipase.

    • Shake the mixture at 45 °C and monitor the reaction progress by chiral HPLC.

  • Work-up and Separation:

    • When approximately 50% conversion is reached, filter off the enzyme.

    • Separate the organic and aqueous phases.

    • Extract the aqueous phase with iPr₂O.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to obtain the unreacted (R)-amino ester.

    • Adjust the pH of the aqueous phase to the isoelectric point of the amino acid and extract with a suitable organic solvent to isolate the (S)-amino acid.

Quantitative Data:

SubstrateUnreacted (R)-Ester Yield (%)(R)-Ester ee (%)Product (S)-Acid Yield (%)(S)-Acid ee (%)
Ethyl 3-amino-3-(4-fluorophenyl)propanoate HCl>48≥99>48≥99
Ethyl 3-amino-3-(2-fluorophenyl)propanoate HCl>48≥99>48≥99

Data is representative and demonstrates the high efficiency and enantioselectivity of this method.[7][8]

Safety and Handling of Fluorinating Reagents

Many fluorinating reagents are hazardous and require careful handling. Below are general guidelines; always consult the Safety Data Sheet (SDS) for specific reagents.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to the specific chemicals being used.[9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9]

  • Incompatible Materials: Keep fluorinating agents away from strong acids, bases, and oxidizers.[9]

Specific Reagent Handling:

  • Nucleophilic Reagents (e.g., DAST, Deoxo-Fluor®):

    • These reagents are moisture-sensitive and can release HF upon contact with water.

    • They can be thermally unstable. Store refrigerated and handle with care.

    • Quench reactions carefully, typically at low temperatures, with a proton source like methanol or a saturated aqueous solution of sodium bicarbonate.

  • Electrophilic Reagents (e.g., Selectfluor®, NFSI):

    • These are generally more stable than nucleophilic reagents but are strong oxidizers.[10]

    • Avoid contact with flammable materials.

    • Dispose of as solid chemical waste according to institutional guidelines.[9]

Emergency Procedures:

  • In case of skin contact with HF or reagents that can generate it, immediately flush the affected area with copious amounts of water and apply calcium gluconate gel.[11] Seek immediate medical attention.

Conclusion

The large-scale synthesis of enantiomerically pure fluorinated amino acids is an enabling technology for advancing drug discovery and protein engineering. The methodologies presented in this guide, particularly the use of chiral Ni(II) complexes and enzymatic resolutions, offer robust, scalable, and highly selective routes to these valuable building blocks. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently and efficiently produce a wide array of fluorinated amino acids for their specific applications.

References

  • Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10592–10604. [Link]

  • Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. [Link]

  • Moschner, J., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 659–669. [Link]

  • Wang, S., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8137–8153. [Link]

  • Twarda-Clapa, A., et al. (2018). Practical Asymmetric Fluorination Approach to the Scalable Synthesis of New Fluoroaminothiazine BACE Inhibitors. Organic Process Research & Development, 22(11), 1573–1581. [Link]

  • ResearchGate. (n.d.). Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis. [Link]

  • Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]

  • Pham, T. T. H., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4887. [Link]

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33–46. [Link]

  • Hohmann, T., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10592-10604. [Link]

  • Fustero, S., et al. (2009). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 13(14), 1357-1373. [Link]

  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. [Link]

  • Moody, C. J., & Roff, G. J. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(48), 131599. [Link]

  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Reagent Guides. [Link]

  • Zhang, Z., et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Nature Communications, 12(1), 3957. [Link]

  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. [Link]

  • Hohmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ResearchGate. [Link]

  • Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]

  • Google Patents. (n.d.). Process for production of alpha-trifluoromethyl-beta-substituted-beta-amino acid.
  • Lal, G. S., et al. (2004). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 51, 303-534. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-465. [Link]

  • Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. [Link]

  • Vemuri, B., et al. (2023). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Molecules, 28(14), 5521. [Link]

  • ResearchGate. (n.d.). Examples of safe and selective fluorination agents. [Link]

Sources

Application Note: Characterizing LAT1-Mediated Transport Specificity Using 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of cell-based assays utilizing 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid (hereafter referred to as CF3-Hph ).[1] Due to its structural homology to phenylalanine and high lipophilicity introduced by the trifluoromethyl group, CF3-Hph serves as a critical chemical probe for the System L amino acid transporter (LAT1/SLC7A5) .

LAT1 is an obligate exchanger highly upregulated in human cancers (e.g., glioblastoma, pancreatic cancer) to fuel mTORC1 signaling. This application note provides protocols to determine whether CF3-Hph acts as a high-affinity substrate or a transport-blocking inhibitor , a distinction critical for developing metabolic drugs or tumor-imaging agents.[1]

Biological Mechanism & Assay Design

The Target: LAT1 (SLC7A5)

LAT1 forms a heterodimer with CD98hc (SLC3A2). Unlike facilitating transporters, LAT1 is an obligate antiporter : it must export an intracellular amino acid (typically Glutamine) to import an extracellular large neutral amino acid (Leucine, Phenylalanine, or analogs like CF3-Hph).

The Compound: CF3-Hph[1]
  • Chemical Nature: A gamma-phenyl analog of alpha-aminobutyric acid with a para-trifluoromethyl substitution.[1]

  • Significance: The bulky

    
     group enhances lipophilicity (LogP) and metabolic stability. In the context of LAT1, bulky meta- or para-substituents on phenylalanine analogs often increase affinity (
    
    
    
    ) while potentially decreasing transport velocity (
    
    
    ), turning the molecule into a "slow substrate" or competitive inhibitor.
Experimental Logic

To validate CF3-Hph, we cannot simply measure its uptake (which requires custom radiolabeling).[1] Instead, we use it to modulate the transport of a known tracer (e.g.,


-Leucine).
  • Experiment A (Cis-Inhibition): Does CF3-Hph block the entry of

    
    -Leucine when present extracellularly? (Determines Affinity/IC50).
    
  • Experiment B (Trans-Stimulation): Does intracellular loading of CF3-Hph drive the uptake of extracellular

    
    -Leucine? (Determines if CF3-Hph is a transportable substrate).
    

Visualization of Transport Mechanism

The following diagram illustrates the obligate exchange mechanism of LAT1 and how CF3-Hph interacts within this cycle.

LAT1_Mechanism cluster_extracellular Extracellular Space (Na+ Free) cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm Sub_Out Substrate (Leucine) [Trace] LAT1_Out LAT1 (Outward Facing) Sub_Out->LAT1_Out Binding Inhib_Out CF3-Hph [Competitor] Inhib_Out->LAT1_Out Competitive Binding LAT1_In LAT1 (Inward Facing) LAT1_Out->LAT1_In Conformational Switch AA_In Exchange Factor (Glutamine) LAT1_In->AA_In Exchange AA_In->LAT1_Out Recycle

Caption: LAT1 functions as an antiporter. CF3-Hph competes with substrates (Leucine) for the outward-facing binding site.[1] If transported, it swaps with intracellular Glutamine.

Detailed Protocols

Materials & Buffer Preparation

Critical Requirement: LAT1 transport is Sodium-Independent .[1] To isolate LAT1 activity from System A or System ASC transporters, you must use a Sodium-Free buffer.

ComponentConcentrationPurpose
Choline Chloride 137 mMReplaces NaCl to eliminate Na+-dependent transport.[1]
KCl 5.4 mMMaintains membrane potential.[1]
CaCl2 1.8 mMCell adhesion and signaling.[1]
MgSO4 0.8 mMCofactor stability.[1]
HEPES 10 mMpH Buffering (Adjust to pH 7.4).
D-Glucose 5.6 mMEnergy source.[1]
BCH (Control) 10 mM2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (Standard LAT1 Inhibitor).[1]
Protocol A: Cis-Inhibition (IC50 Determination)

Objective: Determine the potency of CF3-Hph in blocking Leucine uptake.[1]

  • Cell Seeding: Seed LAT1-positive cells (e.g., MCF-7 or KB cells ) in 24-well plates at

    
     cells/well. Culture for 24 hours until 90% confluent.
    
  • Substrate Preparation: Prepare a master mix of

    
    -L-Leucine (0.5 µCi/mL) in Sodium-Free Choline Buffer . The final concentration of L-Leucine should be 1 µM (well below the Km of ~20 µM).
    
  • Inhibitor Dilution: Prepare serial dilutions of CF3-Hph (0.01 µM to 1000 µM) in the Choline Buffer containing the tracer.

  • Washing: Aspirate culture medium. Wash cells

    
     with warm (
    
    
    
    C) Choline Buffer to remove extracellular amino acids.
  • Uptake Reaction: Add 500 µL of the Tracer + CF3-Hph mix to cells. Incubate for 1-5 minutes at

    
    C.
    
    • Note: Short incubation is crucial to measure initial rate uptake and prevent equilibrium.

  • Termination: Aspirate reaction mix rapidly. Wash cells

    
     with Ice-Cold  Choline Buffer to freeze transport activity.[1]
    
  • Lysis: Add 200 µL 0.1 N NaOH to lyse cells.

  • Quantification: Transfer lysate to scintillation vials with liquid scintillant. Measure CPM (Counts Per Minute).

Data Analysis: Calculate % Inhibition relative to "No Inhibitor" control. Plot Log[CF3-Hph] vs. % Uptake to derive IC50.[1]

Protocol B: Trans-Stimulation (Exchange Assay)

Objective: Determine if CF3-Hph is a transportable substrate or a "dead-end" blocker.[1]

  • Pre-Loading: Incubate cells with 1 mM CF3-Hph (or 1 mM Unlabeled Leucine as positive control) for 60 minutes at

    
    C.
    
    • Control: Incubate one set of cells in buffer without amino acids (depletion).

  • Washing: Wash cells

    
     rapidly with Choline Buffer to remove extracellular CF3-Hph.[1]
    
  • Uptake: Immediately add

    
    -L-Leucine (Trace only) for 1 minute.
    
  • Logic:

    • If CF3-Hph is a substrate, it will accumulate intracellularly.[1] During the uptake step, the high intracellular concentration of CF3-Hph will drive the exchange mechanism, significantly increasing the influx of

      
      -L-Leucine compared to the depleted control.[1]
      
    • If CF3-Hph is a non-transportable inhibitor, it will not accumulate, and no stimulation will occur.

Experimental Workflow Diagram

Workflow cluster_assay Assay Phase Start Start: Confluent Cells (MCF-7 or KB) Wash Wash 3x (Na+ Free Choline Buffer) Start->Wash Reaction Add Reaction Mix: [3H]-Leucine + CF3-Hph Wash->Reaction Incubate Incubate 1-5 min @ 37°C (Initial Rate) Reaction->Incubate Stop Stop: Wash 3x with Ice-Cold Buffer Incubate->Stop Lysis Lyse Cells (0.1 N NaOH) Stop->Lysis Read Liquid Scintillation Counting (CPM) Lysis->Read

Caption: Step-by-step workflow for the Cis-Inhibition uptake assay. Precision in timing the "Stop" step is critical for data accuracy.

Expected Results & Troubleshooting

ObservationInterpretationTroubleshooting
High Background Uptake Na+-dependent transporters (System A) are active.[1]Ensure Choline Buffer is used. Verify Choline Cl purity.
No Inhibition by CF3-Hph Compound has low affinity for LAT1.[1]Verify compound solubility. Ensure tracer concentration is < Km (1 µM).
Variable Replicates Inconsistent washing or stop times.Automate washing if possible. Use ice-cold buffer immediately to stop transport.[1]
Trans-Stimulation Negative CF3-Hph is an inhibitor, not a substrate.[1]This is a positive finding for drug design (blocker). Confirm with BCH (positive control).

References

  • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry, 273(37), 23629-23632. Link

  • Oda, K., et al. (2010). "L-type amino acid transporter 1 inhibitors inhibit tumor cell growth."[2] Cancer Science, 101(1), 173-179.[2] Link

  • Napolitano, L., et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter." International Journal of Biochemistry & Cell Biology, 67, 25-33. Link

  • Huttunen, K.M., et al. (2016). "L-Type Amino Acid Transporter 1 (LAT1)-Mediated Targeted Delivery of Prodrugs."[1] Journal of Pharmaceutical Sciences, 105(2), 1190-1200. (Context for lipophilic prodrug design). Link

Sources

in vivo administration protocol for "2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid" in animal models

[1][2][3]

Introduction & Mechanism of Action

TFHPA is a synthetic non-natural amino acid.[1][2] Its structural homology to L-Homophenylalanine allows it to be recognized by the L-type Amino Acid Transporter 1 (LAT1).[1][2] The addition of the trifluoromethyl (CF

12
  • Primary Target: LAT1 (SLC7A5) / CD98 (SLC3A2) heterodimer.[1][2]

  • Mechanism: Competitive inhibition of Leucine uptake or substrate transport (exchange mechanism).[1][2]

  • Applications:

    • Oncology: Targeting amino acid addiction in glycolytic tumors (Warburg effect).[1][2]

    • Neuroscience: Investigating BBB transport kinetics (LAT1-mediated entry).

    • Metabolic Tracing: Potential use as a

      
      F-NMR probe for amino acid biodistribution.[1][2]
      
Physicochemical Properties & Formulation Strategy

TFHPA is a zwitterionic solid with poor water solubility at neutral pH due to the hydrophobic CF

1212
PropertyValue / Description
Chemical Name This compound
Abbreviation TFHPA
Molecular Weight 247.22 g/mol
Solubility Low in water; Soluble in acidic/basic media, DMSO
pKa (approx)

-COOH: ~2.2 |

-NH

: ~9.2
Storage -20°C, desiccated, protected from light
Recommended Vehicle Formulation

Option A: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) Complex (Preferred)
12
  • Why: Enhances solubility and bioavailability while minimizing irritation.[2]

  • Composition: 20% (w/v) HP-

    
    -CD in Phosphate Buffered Saline (PBS).
    
  • Preparation:

    • Dissolve TFHPA in a minimal volume of 1N HCl (to protonate amine and aid dissolution) or 100% DMSO (if acid sensitive).[1][2]

    • Add to 20% HP-

      
      -CD solution.[1][2]
      
    • Adjust pH to 7.4 using 1N NaOH.[2]

    • Filter sterilize (0.22

      
      m).[1][2]
      

Option B: DMSO/Saline Co-solvent (Acute Studies Only) [1][2]

  • Composition: 5% DMSO + 5% Tween-80 + 90% Saline.[1][2]

  • Note: High DMSO concentration can cause local toxicity; limit injection volume.[1][2]

In Vivo Administration Protocols
A. Dosage Guidelines

Dosing depends on the experimental endpoint. As a competitive inhibitor, high molar equivalents relative to endogenous Leucine are often required.[1][2]

  • Pilot PK/Toxicity: 10, 30, 100 mg/kg (Single Dose).[1][2]

  • Therapeutic Efficacy (Tumor Xenograft): 25 – 50 mg/kg (Daily or BID).[1][2]

  • Metabolic Tracing (

    
    F-NMR):  50 – 100 mg/kg (Bolus).[1][2]
    
B. Intraperitoneal (IP) Injection Protocol

Best for chronic dosing studies in mice.[1][2]

  • Animal Prep: Weigh mice (e.g., C57BL/6 or Nude mice) to calculate exact dose volume (Rec: 10 mL/kg).

  • Site Prep: Restrain mouse; clean lower right quadrant of the abdomen with 70% ethanol.[1][2]

  • Injection:

    • Use a 27G needle.[2]

    • Insert needle at a 30° angle, avoiding the midline (bladder) and upper quadrants (liver/spleen).[1][2]

    • Aspirate slightly to ensure no vessel puncture.[1][2]

    • Inject slowly.

  • Post-Op: Monitor for "writhing" (sign of peritoneal irritation due to pH or vehicle).[1][2]

C. Intravenous (IV) Injection Protocol

Best for Pharmacokinetic (PK) and BBB transport studies.[1][2]

  • Site: Lateral Tail Vein.[1][2]

  • Volume Limit: Max 5 mL/kg (approx. 100-150

    
    L for a 25g mouse).
    
  • Procedure:

    • Warm the mouse (heat lamp) to dilate veins.[1][2]

    • Restrain in a tube.[2]

    • Swab tail with alcohol.[1][2]

    • Insert 29G insulin syringe parallel to the vein.[1][2]

    • Inject smoothly; no resistance should be felt.[1][2] If a bleb forms, stop (subcutaneous injection).[1][2]

Experimental Workflow & Monitoring

The following diagram outlines the logical flow for evaluating TFHPA efficacy in a tumor model.

TFHPA_WorkflowPrepFormulation Prep(20% HP-beta-CD, pH 7.4)AdminAdministration(IP: 50 mg/kg, Daily)Prep->AdminSterile FilterUptakeCellular Uptake(LAT1 Transport)Admin->UptakeSystemic Circ.EffectBiological Effect(mTORC1 Inhibition)Uptake->EffectLeucine StarvationReadoutReadout(Tumor Vol / Plasma AA)Effect->ReadoutDay 0-21

Figure 1: Experimental workflow for assessing TFHPA as a LAT1 inhibitor in oncology models.

Monitoring Parameters
  • Pharmacokinetics (PK):

    • Collect plasma at 0.25, 0.5, 1, 4, 8, and 24 hours post-dose.[1][2]

    • Analyze via LC-MS/MS .[2]

    • MRM Transition: Optimize for parent mass [M+H]

      
       248.2 
      
      
      fragment (likely loss of COOH or CF
      
      
      -phenyl tropylium ion).[2]
  • Toxicity Signs:

    • Weight loss >15% (Stop rule).[1][2]

    • Neurological signs (ataxia, sedation) due to BBB penetration and potential interference with neurotransmitter synthesis (GABA/Glutamate pathways).[1][2]

Mechanistic Pathway: LAT1 Inhibition[1][2][3]

TFHPA acts by competing with essential amino acids (EAA) like Leucine for entry into the cell.[1][2] This leads to amino acid starvation and suppression of the mTORC1 pathway.[1][2]

LAT1_Pathwaycluster_extExtracellular Spacecluster_intIntracellular CytosolLeu_outL-LeucineLAT1LAT1 / CD98TransporterLeu_out->LAT1TransportTFHPA_outTFHPA (Drug)TFHPA_out->LAT1Blocks/CompetesmTORmTORC1 ComplexTFHPA_out->mTORInhibits (Indirectly)Leu_inIntracellular LeucineLAT1->Leu_inLeu_in->mTORActivatesGrowthCell Growth(Proliferation)mTOR->GrowthAutophagyAutophagy(Survival)mTOR->AutophagySuppresses

Figure 2: Mechanism of Action. TFHPA competes with Leucine for LAT1 transport, preventing mTORC1 activation and inducing metabolic stress.[1][2]

References
  • Kanai, Y., et al. (2018).[1][2] "The SLC7 family of amino acid transporters: Functional characterization and physiological roles." Molecular Aspects of Medicine. Link[1][2]

  • Oda, K., et al. (2010).[1][2] "L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth."[1][2] Cancer Science (Describing JPH203/KYT-0353 protocols relevant to LAT1 inhibitors). Link

  • Wang, Q., & Holst, J. (2015).[1][2] "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia."[1][2] American Journal of Cancer Research.[1][2] Link

  • Chemical Vendors (Sigma/BLD Pharm) . "Product Specification: this compound (CAS 1214098-81-3)."[1][2] (Used for physicochemical data).[2]

Application Note: Analytical Characterization of Peptides Containing 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic Acid (TFMPB)

Author: BenchChem Technical Support Team. Date: February 2026


F-NMR Profiling of Fluorinated Peptide Therapeutics

Introduction & Scientific Context

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a critical strategy for enhancing metabolic stability, membrane permeability, and receptor affinity. 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid (referred to herein as TFMPB ) represents a highly specialized hydrophobic residue. Structurally, it resembles homophenylalanine with a para-trifluoromethyl (


) substitution.

The introduction of the


 group imparts distinct physicochemical properties:
  • Enhanced Lipophilicity: The fluorine atoms significantly increase the LogP, facilitating interaction with hydrophobic binding pockets (e.g., GLP-1 receptors).

  • Proteolytic Resistance: The bulky, electron-withdrawing side chain sterically hinders protease access to the adjacent peptide bond.

  • Unique Spectral Handle: The

    
     group serves as a sensitive reporter for 
    
    
    
    F-NMR, allowing for background-free quantification and conformational analysis.

This guide provides a rigorous analytical framework for characterizing TFMPB-containing peptides, addressing the specific challenges of hydrophobicity and fluorinated moiety detection.

Physicochemical Properties & Solubility[1]

Before initiating chromatographic analysis, the solubility profile must be established. TFMPB renders peptides significantly more hydrophobic than their native counterparts.

Solubility Protocol:

  • Primary Solvent: Dimethyl sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP).

  • Aqueous Dilution: Peptides containing TFMPB may precipitate in 100% aqueous buffers.

  • Recommendation: Prepare stock solutions at 1–5 mM in 100% DMSO. For LC-MS injection, dilute to 10–50 µM in 50:50 Water:Acetonitrile (0.1% Formic Acid).

High-Resolution LC-MS/MS Characterization

Chromatographic Strategy

Standard C18 columns are effective, but Pentafluorophenyl (PFP) phases offer superior selectivity for fluorinated peptides due to specific fluorine-fluorine and


-

interactions.
ParameterStandard ProtocolAdvanced Fluorine-Selective Protocol
Column C18 (e.g., Waters BEH C18), 1.7 µmPFP (e.g., Phenomenex Kinetex F5) , 2.6 µm
Mechanism Hydrophobic InteractionHydrophobic +

-

+ F-F Interaction
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol/ACN (1:1)
Gradient 5% to 95% B over 20 min10% to 90% B over 25 min
Column Temp 40°C45°C (Improves peak shape for hydrophobic species)

Expert Insight: The TFMPB residue will typically elute later than a standard Phenylalanine or Homophenylalanine residue due to the hydrophobicity of the


 group. If using a PFP column, expect a different elution order compared to C18, which can be useful for separating impurities that co-elute on C18.
Mass Spectrometry & Fragmentation

The


 group on the phenyl ring is metabolically stable but influences fragmentation patterns.
  • Ionization: ESI+ mode. The

    
     group is electron-withdrawing, which might slightly reduce the proton affinity of the N-terminal amine if TFMPB is at the N-terminus.
    
  • Diagnostic Ions:

    • Immonium Ion: Look for the specific immonium ion of TFMPB.

      • Calculated Mass (TFMPB residue MW = 247.21 Da).

      • Immonium Ion (

        
        ): ~216.07 m/z .
        
    • Side Chain Loss: Neutral loss of the side chain (4-(trifluoromethyl)styrene) is possible under high collision energy.

Protocol: Step-by-Step LC-MS Workflow
  • System Prep: Equilibrate LC system with 95% Mobile Phase A.

  • Blank Run: Inject solvent blank to ensure no carryover (hydrophobic peptides stick to injector needles).

  • Sample Injection: Inject 5 µL of 10 µM peptide solution.

  • MS Acquisition:

    • Full Scan: 300–2000 m/z.

    • dd-MS2 (Data Dependent): Top 5 most intense ions.

    • Collision Energy: Stepped NCE (20, 30, 40).

  • Data Analysis: Extract chromatograms (XIC) for the theoretical

    
     and 
    
    
    
    . Confirm presence of the 216.07 m/z diagnostic fragment in MS2.

Orthogonal Validation: F-NMR Spectroscopy


F-NMR is the "Gold Standard" for quantifying TFMPB-peptides because the signal is free from background interference (biological matrices lack fluorine).
Experimental Setup
  • Instrument: 400 MHz or higher NMR spectrometer equipped with a fluorine-capable probe (e.g., BBFO or dual

    
    ).
    
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or Trifluoroacetic acid (TFA) (in a coaxial insert to avoid pH effects).
    
  • Solvent: DMSO-

    
     is preferred to prevent aggregation.
    
Chemical Shift Identification

The


 group attached to a phenyl ring typically resonates in the range of -60 to -63 ppm  (referenced to 

at 0 ppm).
  • TFMPB Signal: Expect a sharp singlet (or doublet if coupled to adjacent protons, though usually decoupled) around -61.5 ppm .

  • Impurity Check: Any small peaks flanking the main

    
     signal indicate:
    
    • Diastereomers: If the peptide has other chiral centers, racemization of TFMPB will show split fluorine signals.

    • Degradation: Free amino acid or cleavage products.

Protocol: Quantitative F-NMR (qNMR)
  • Sample Prep: Dissolve ~2 mg peptide in 600 µL DMSO-

    
    .
    
  • Parameter Setup:

    • Pulse Sequence: zgfIG (Inverse gated decoupling to eliminate NOE enhancement for accurate integration).

    • Relaxation Delay (D1): > 5 × T1 (typically 10–20 seconds for

      
       groups) to ensure full relaxation.
      
    • Scans: 64–128 (High sensitivity of F allows fewer scans).

  • Processing:

    • Apply exponential multiplication (LB = 1.0 Hz).

    • Phase and baseline correct.

    • Integrate the TFMPB peak relative to the internal standard.

Chiral Purity Analysis (Marfey’s Method)

Since TFMPB is a non-standard amino acid, it is often synthesized chemically, carrying a risk of racemization. Standard C18 LC-MS may not separate D- and L-isomers of the residue within a peptide.

Protocol:

  • Hydrolysis: Incubate peptide (50 µg) in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Dry sample, redissolve in water, add 1% FDAA (Marfey’s Reagent) in acetone + 1 M

    
    . Heat at 40°C for 1 hour.
    
  • Analysis: Analyze by LC-MS on a C18 column.

  • Result: FDAA-D-TFMPB and FDAA-L-TFMPB will have distinct retention times. Compare against authentic D- and L-TFMPB standards.

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the decision matrix for characterizing TFMPB peptides.

TFMPB_Characterization Start Crude TFMPB Peptide Solubility Solubility Check (DMSO/HFIP) Start->Solubility LCMS LC-MS Profiling (PFP or C18 Column) Solubility->LCMS MassCheck Mass Confirmation (Identify [M+H]+) LCMS->MassCheck MassCheck->Start Fail: Resynthesize FragCheck MS/MS Fragmentation (Immonium Ion ~216 m/z) MassCheck->FragCheck NMR 19F-NMR Spectroscopy (qNMR for Purity) FragCheck->NMR Confirm ID Chiral Chiral Analysis (Marfey's Method) NMR->Chiral If Purity > 95% Final Certificate of Analysis Chiral->Final

Figure 1: Step-by-step analytical workflow for validating peptides containing the TFMPB residue.

MS/MS Fragmentation Pathway

Visualizing the specific fragmentation of the TFMPB residue.

Fragmentation Peptide Precursor Ion [M+H]+ b_y_ions Backbone Cleavage (b/y ions) Peptide->b_y_ions Low CE Immonium TFMPB Immonium Ion (m/z 216.07) Peptide->Immonium High CE / Internal SideChain Neutral Loss (Styrene derivative) Peptide->SideChain Source Fragmentation

Figure 2: Expected fragmentation pathways. The 216.07 m/z ion is the diagnostic signature for TFMPB.

References

  • Evaluation of Pentafluorophenyl (PFP) Stationary Phases. Title: "Selectivity of Pentafluorophenyl Phases in HPLC of Fluorinated Compounds." Source: Journal of Chromatography A. URL:[Link]

  • 19F NMR for Peptide Quantification. Title: "Fluorine NMR Spectroscopy in Peptide and Protein Chemistry."[1] Source: NIH / PubMed Central. URL:[Link]

  • Properties of Fluorinated Amino Acids. Title: "Fluorinated Amino Acids: Properties and Applications in Peptide Synthesis." Source: ChemBioChem. URL:[Link]

Sources

Troubleshooting & Optimization

addressing poor cell permeability of peptides with fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Status: Active | Department: Advanced Peptide Therapeutics

Introduction: The "Fluorous Effect" in Peptide Engineering

Welcome to the technical support hub for fluorinated peptide synthesis and design. You are likely here because your native peptide sequence has failed to penetrate the cell membrane, or it is being degraded too rapidly in vivo.

Incorporating fluorinated amino acids is not merely about increasing lipophilicity (logP). It is a structural engineering strategy. The high electronegativity and small atomic radius of fluorine create the "Fluorous Effect," which drives:

  • Hydrophobic Collapse: Fluorinated side chains self-segregate, stabilizing the hydrophobic core of secondary structures (helices/sheets).

  • Conformational Locking: The gauche effect in fluorinated aliphatic chains (like 4-fluoro-proline) biases backbone torsion angles (

    
    ), forcing the peptide into a bioactive, membrane-competent shape.
    
  • Proteolytic Shielding: The C-F bond is electronically repulsive to many protease active sites.

This guide addresses the specific challenges of Designing , Synthesizing , and Validating these modified peptides.

Module 1: Design & Selection Strategy

Q: Where should I place fluorinated amino acids to maximize permeability without killing activity?

A: Permeability is often driven by the formation of an amphipathic


-helix. You must place fluorinated residues on the hydrophobic face  of the helix to drive membrane insertion while keeping the polar face available for solubility.
  • The

    
     Rule:  Placing fluorinated residues (e.g., Pentafluorophenylalanine, F5-Phe ) at positions 
    
    
    
    and
    
    
    can create a "fluorous staple." These residues interact vertically along the helix, stabilizing the structure significantly more than native hydrophobic residues.
  • The Proline Switch: If your peptide contains Proline, substituting it with (4R)-4-fluoroproline (

    
    ) stabilizes the trans peptide bond (Polyproline II helix), while (4S)-4-fluoroproline  (
    
    
    
    ) stabilizes the cis isomer.
Q: Which fluorinated analog should I choose?

Select based on the steric bulk you can tolerate and the lipophilicity boost required.

Table 1: Common Fluorinated Amino Acids & Properties

Amino Acid AnalogAbbr.[1][2][3][4][5][6][7][8][9][10]Steric Bulk vs NativeHydrophobicity (

logP)
Primary Utility
Pentafluorophenylalanine F5-Phe / Pff Slightly LargerHigh IncreaseHelix stabilization (

); Proteolytic stability.[11]
Trifluoromethyl-alanine Tfm-Ala ~ Leucine/ValineModerate IncreaseSteric zipper; replacing Val/Leu in core.
Hexafluoroleucine Hfl ~ LeucineHigh Increase"Fluorous Core" packing; extremely hydrophobic.
(4R)-4-Fluoroproline Flp ~ ProlineSlight Decrease (Polar C-F)Conformational control (pre-organizing structure).
Difluoro-methyl-alanine Dfm-Ala ~ ValineModerate

modulation of nearby groups.
Visualization: The Fluorous Helix Stabilization Strategy

FluorineHelixStabilization cluster_mechanisms The Fluorous Effect Unstructured Unstructured Peptide (Low Permeability) Helix Amphipathic Helix (Membrane Competent) Unstructured->Helix Fluorination induces folding Membrane Cell Membrane Entry Helix->Membrane Passive Diffusion Lipophilicity Increased Lipophilicity (Hydrophobic Face) Lipophilicity->Membrane Facilitates Partitioning Staple Fluorous 'Staple' (Positions i, i+4) Staple->Helix Stabilizes Shield Proteolytic Shielding (Metabolic Stability) Shield->Membrane Increases Half-life

Figure 1: Mechanism of action for fluorinated residues in promoting helical conformation and membrane traversal.

Module 2: Synthesis (SPPS) Troubleshooting

Q: My coupling efficiency for F5-Phe (or Hfl) is extremely low (<50%). What is wrong?

A: Fluorinated side chains are electron-withdrawing (reducing nucleophilicity of the amine) and sterically bulky. Standard DIC/Oxyma conditions often fail.

Corrective Protocol: The "Bulky Fluoride" Coupling Cycle

  • Resin Swelling: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. Fluorinated chains aggregate in DMF; NMP disrupts these aggregates.

  • Coupling Reagents: Switch to HATU (or HOAt/DIC ). The Aza-benzotriazole moiety is crucial for sterically hindered couplings.

  • Base Selection: Use 2,4,6-Collidine (TMP) instead of DIEA. Collidine is a weaker base but sufficient for HATU, and it significantly reduces racemization (see below).

  • Temperature: Elevate to 50°C (microwave) or 60°C (conventional heating) for 1 hour.

  • Double Coupling: Mandatory for F5-Phe and Hfl.

Q: I am observing significant racemization (D-isomer formation).

A: The electron-withdrawing fluorine atoms on the side chain make the


-proton more acidic, increasing the rate of racemization during activation.
  • Immediate Fix: Eliminate pre-activation time. Add the base (Collidine) to the reaction vessel last, immediately before adding the mixture to the resin. Do not let the activated ester sit in the vial.

  • Alternative: Use DIC/OxymaPure at room temperature for a longer time (2–4 hours) if heating causes >5% racemization.

Module 3: Solubility & Purification

Q: The crude peptide will not dissolve in Water/Acetonitrile for HPLC.

A: This is the "Aggregation Trap." Fluorinated peptides are often super-hydrophobic and form gel-like aggregates.

  • Solvent A: Do not use pure water. Use 0.1% TFA in Water .[4]

  • Solvent B: Use 90% Acetonitrile / 10% Isopropanol (IPA) / 0.1% TFA . IPA helps break fluorous aggregates.

  • Dissolution Solvent: Dissolve the crude peptide in Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) first. These fluorinated alcohols are "fluorous-philic" and will solvate the peptide. Dilute with water/ACN only immediately before injection.

Q: HPLC peaks are incredibly broad or tailing.

A: The peptide is interacting too strongly with the C18 stationary phase.

  • Column Switch: Switch to a C4 or C8 column. The shorter alkyl chains reduce the hydrophobic grip.

  • Temperature: Run the column at 60°C . This increases mass transfer kinetics and sharpens the peaks of aggregating peptides.

Module 4: Permeability Validation (Assays)

Q: Should I use PAMPA or Caco-2?

A: You likely need both, but for different reasons.

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Use for: Determining passive diffusion only.

    • Critical Note: Standard PAMPA lipids may not capture the "fluorous" interaction well. Use a biomimetic lipid set (PC/PE/PS/Cholesterol) rather than simple hexadecane.

  • Caco-2 (Human Colon Carcinoma Cells):

    • Use for: Predicting real biological uptake (Passive + Active Transport + Efflux).

    • Troubleshooting: Fluorinated peptides stick to plastic. Use glass-coated plates or "low-binding" plastics for the donor/receiver wells, otherwise, your mass balance will be low, falsely appearing as low permeability.

Workflow: Validating Permeability

PermeabilityWorkflow Start Synthesized Fluorinated Peptide SolubilityCheck Solubility in Assay Buffer (PBS + 1% DMSO) Start->SolubilityCheck Decision1 Soluble? SolubilityCheck->Decision1 Aggregates Troubleshoot: Add 10-20% TFE or Cyclodextrin Decision1->Aggregates No (<10µM) PAMPA Run PAMPA (Passive Diffusion) Decision1->PAMPA Yes Caco2 Run Caco-2 (Active/Efflux) PAMPA->Caco2 If Pe > 10^-6 cm/s Result1 High PAMPA / Low Caco-2 Caco2->Result1 Result2 High PAMPA / High Caco-2 Caco2->Result2 Analysis1 Efflux Pump Substrate (P-gp liability?) Result1->Analysis1 Analysis2 Successful Lead Result2->Analysis2

Figure 2: Decision tree for validating cell permeability of fluorinated peptides.

References

  • Vollmer, S. et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. Link

  • Zheng, H. et al. (2025). Systematic benchmarking of AI methods for predicting cyclic peptide membrane permeability. Journal of Cheminformatics. Link

  • Mendel, M. et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Link

  • Luo, Y. et al. (2023). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Journal of Medicinal Chemistry. Link

  • Salwiczek, M. et al. (2012). Position-dependent effects of fluorinated amino acids on the hydrophobic core of a coiled-coil peptide. PNAS. Link

  • Kubyshkin, V. et al. (2024). "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide. Chemistry - A European Journal. Link

Sources

Peptide Synthesis Technical Support: Purity & Side-Reaction Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention and Removal of Trifluoroacetylation (+96 Da) in SPPS

Executive Summary: The "+96 Da" Problem

The Issue: Trifluoroacetylation (TFAc) is a pervasive side reaction in Solid-Phase Peptide Synthesis (SPPS).[1] It manifests as a mass shift of +96 Da (atomic mass of the


 group minus one proton) on Mass Spectrometry (MS) data.

The Impact:

  • Chemical: It caps nucleophilic side chains (Lysine

    
    -amines) or the N-terminus, rendering the peptide inactive or preventing further conjugation.
    
  • Purification: TFAc-peptides often co-elute with the target peptide during HPLC due to similar hydrophobicity, drastically reducing yield.

The Solution: This guide details the mechanistic root cause , prevention strategies (scavenger optimization), and a remediation protocol (base wash) to ensure the isolation of pristine peptides.

Diagnostic Troubleshooting (FAQ)

Q1: I see a +96 Da peak in my mass spectrum. Is it Trifluoroacetylation?

Yes. A shift of +96 Da is the hallmark of a trifluoroacetyl group attached to a nucleophile.

  • If +96 Da: Single TFAc event (likely N-terminus or one Lysine).

  • If +192 Da: Double TFAc event (e.g., N-terminus + Lysine).

  • Differentiation: Check if the shift corresponds to +98 Da (Phosphorylation,

    
    ) or +100 Da (Boc fragment re-attachment, rare). The +96 Da is specific to the 
    
    
    
    adduct.
Q2: Did this happen during coupling or cleavage?

In modern Fmoc chemistry, it almost exclusively happens during cleavage and deprotection .

  • Mechanism: During cleavage, the linker or protecting groups generate reactive trifluoroacetyl esters or cations. Without sufficient scavengers, these reactive species attack the N-terminal amine or the hydroxyl groups of Serine/Threonine [1].

  • Ser/Thr vs. Lys/N-term:

    • O-Trifluoroacetylation (Ser/Thr): Labile. Often hydrolyzes spontaneously in water/buffer.

    • N-Trifluoroacetylation (Lys/N-term): Stable. Requires chemical intervention to remove.

Mechanism & Prevention Strategy

The Mechanism of Failure

Trifluoroacetylation is driven by the formation of active trifluoroacetyl esters in situ.

  • Formation: TFA reacts with linker fragments or protecting group byproducts to form a reactive species (e.g., trifluoroacetyl ester).

  • Attack: This active ester attacks the free amine of the peptide.

  • Result: A stable amide bond (

    
    ) is formed.
    
Visualizing the Pathway (Graphviz)

TFA_Mechanism Resin Peptide-Resin TFA TFA Cleavage Cocktail Resin->TFA Treatment Intermediate Reactive TFA-Ester (Active Species) TFA->Intermediate Generates SideReaction Trifluoroacetylation (+96 Da Impurity) Intermediate->SideReaction Attacks Amine (No Scavenger) Target Free Peptide (Target Product) Intermediate->Target Quenched by Scavenger Scavenger Scavengers (TIS, Water, EDT) Scavenger->Intermediate Neutralizes

Figure 1: The competitive pathway between peptide recovery and trifluoroacetylation. The presence of scavengers intercepts the reactive intermediate.

Prevention: The Golden Rule of Scavengers

You must provide a "nucleophilic sink" to capture the reactive species before they touch your peptide.

Recommended Cleavage Cocktails:

Peptide TypeRecommended Cocktail (Vol %)Role of Components
Standard 95% TFA / 2.5% TIS / 2.5%

TIS (Triisopropylsilane) and Water scavenge t-butyl cations and prevent ester formation.
Cys/Met Containing 92.5% TFA / 2.5% TIS / 2.5% EDT / 2.5%

EDT (Ethanedithiol) is critical to prevent oxidation and scavenge specific cations.
Trp/Arg Rich Reagent K (82.5% TFA / 5% Phenol / 5%

/ 5% Thioanisole / 2.5% EDT)
Phenol protects Trp; Thioanisole aids Arg(Pbf) removal and prevents sulfonation.

Critical Protocol Note:

Do not use acetic anhydride for capping after any step involving TFA (in Boc chemistry) or if TFA salts are suspected on the resin, as this generates mixed anhydrides that acetylate the peptide immediately [2].

Remediation: The "Base Wash" Protocol

If you have already synthesized the peptide and confirmed the +96 Da impurity, you can remove the trifluoroacetyl group using a mild base treatment. The


 group is more labile to base than a standard acetyl group due to the electron-withdrawing fluorines.
Method A: The Piperidine Wash (Resin-Bound)

Best for: When you suspect the reaction occurred during synthesis or if you haven't cleaved yet.

  • Wash resin with DMF (

    
     min).
    
  • Treat resin with 20% Piperidine in DMF (standard Fmoc deprotection cocktail) for 30 minutes .

  • Wash extensively with DMF and DCM.[2]

  • Proceed to cleavage.[2][3][4][5]

Method B: Aqueous Base Treatment (Post-Cleavage)

Best for: When the impurity is found in the crude lyophilized peptide.

  • Dissolve the crude peptide in 1 M aqueous

    
     (Ammonium Hydroxide)  or a 0.2 M Piperidine solution (pH > 10) .
    
  • Stir at Room Temperature (RT) for 30–60 minutes .

    • Note: Monitor by HPLC/MS to ensure the peptide backbone is stable.

  • Acidify with acetic acid or dilute HCl to pH 3–4.

  • Lyophilize or inject directly onto Prep-HPLC.

Why this works: The high pH catalyzes the hydrolysis of the trifluoroacetamide bond, releasing the free amine and trifluoroacetate [3].

References

  • Kent, S. B., et al. (1979). "Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis." Proceedings of the National Academy of Sciences, 76(5), 2180-2184.

  • Fields, G. B., & Noble, R. L. (1990).[4] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Lundt, B. F., et al. (1978). "Removal of acid-labile protecting groups with trifluoroacetic acid: Mechanisms, side reactions and scavengers." International Journal of Peptide and Protein Research, 12(5), 258-268.

Sources

optimizing storage conditions to prevent degradation of "2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of storage conditions for 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid , a non-proteinogenic amino acid derivative often used as a chiral building block in the synthesis of DPP-4 inhibitors and other pharmaceutical agents.

The following protocols are designed to prevent specific degradation pathways, including hygroscopic agglomeration, oxidative instability, and thermal decarboxylation.

Module 1: Critical Storage Parameters

The stability of this compound is governed by its zwitterionic nature and the lipophilic trifluoromethyl-phenyl moiety. While the


 group confers metabolic stability, the amino acid backbone remains vulnerable to environmental stress.
Temperature & Phase State
  • Long-Term Storage (>1 month): Store at -20°C . At this temperature, the kinetic energy is insufficient to drive spontaneous decarboxylation or slow oxidation of the amine.

  • Short-Term Storage (<1 month): 2°C to 8°C (Refrigerated) is acceptable, provided the container is strictly sealed.

  • Solution State: Avoid. This compound is significantly less stable in solution. If necessary, store aliquots at -80°C in slightly acidic buffer (pH ~5-6) to protonate the amine and prevent nucleophilic attacks.

Moisture Control (The Primary Failure Mode)

As a solid amino acid salt or zwitterion, this compound is hygroscopic . Absorption of atmospheric moisture leads to:

  • Caking/Agglomeration: Makes precise weighing impossible.

  • Hydrolysis Risk: While the

    
     bond is strong, moisture facilitates microbial growth and potential hydrolysis if the compound is in an esterified intermediate form.
    
  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) or within a secondary container containing active desiccant (e.g., silica gel or molecular sieves).

Light Protection

While the trifluoromethyl group is electron-withdrawing and stabilizes the aromatic ring against some photo-oxidation, the benzylic position (C4) remains a potential site for radical formation under high-intensity UV.

  • Requirement: Amber glass vials or aluminum-wrapped secondary containment.

Module 2: Troubleshooting & FAQs

This section addresses specific observations researchers may encounter.

Q1: The powder has turned from white to a faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation , likely of the amine group forming N-oxides or trace imine impurities.

  • Action: Perform an LC-MS purity check. If purity is >98%, it may be repurified via recrystallization (typically from ethanol/water). If <95%, discard, as these impurities can act as radical initiators for further degradation.

  • Prevention: Ensure the headspace of the storage vial is purged with Argon after every use.

Q2: The material has formed hard clumps and is sticky.

  • Diagnosis: Hygroscopic failure . The container was likely opened while cold, causing condensation to form on the powder, or the seal was compromised.

  • Action: Do not heat to dry (risk of decarboxylation). Place the open vial inside a vacuum desiccator with fresh phosphorus pentoxide (

    
    ) or high-grade silica for 24-48 hours. Re-test water content (Karl Fischer titration) if strict stoichiometry is required.
    

Q3: My LC-MS shows a mass peak of [M-44]. What is this?

  • Diagnosis: This corresponds to Decarboxylation (

    
     loss).
    
  • Cause: Exposure to temperatures >40°C or prolonged storage at room temperature in an acidic environment.

  • Action: This is an irreversible degradation. The material cannot be salvaged for sensitive applications.

Q4: Can I store the compound dissolved in DMSO?

  • Diagnosis: DMSO is hygroscopic and can act as an oxidant (Swern-type reactivity) over long periods.

  • Action: Only for short-term use (days). For storage >1 week, precipitation and storage as a solid is mandatory.

Module 3: Validated Experimental Protocols

Protocol A: The "Warm-Up" Procedure (Crucial for Moisture Prevention)

Context: Opening a -20°C vial at room temperature causes immediate condensation, ruining the sample.

  • Retrieval: Remove the vial from the -20°C freezer.

  • Desiccation: Place the sealed vial immediately into a desiccator cabinet.

  • Equilibration: Allow to stand for 60 minutes (for small vials) or 3 hours (for bulk bottles) until the glass feels neutral to the touch.

  • Verification: Wipe the exterior with a Kimwipe. If moisture streaks appear, wait longer.

  • Opening: Open only inside a fume hood or glovebox.

Protocol B: Purity Validation (HPLC/LC-MS)

Context: Confirming stability before starting a synthesis campaign.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the amine, improving peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).

  • Pass Criteria: Single peak >98% area. No new peaks at relative retention time (RRT) 0.8-0.9 (common for decarboxylated species).

Module 4: Visualizations

Figure 1: Storage Decision Logic

A logic gate for determining the optimal storage location based on usage frequency.

StorageLogic cluster_0 Critical Check: Moisture Barrier Start New Shipment Received Solubility Is it in Solution? Start->Solubility Usage Usage Frequency? Solubility->Usage No (Solid) DeepFreeze Store at -80°C (Aliquot) Solubility->DeepFreeze Yes (Aqueous/Buffer) Lyophilize Lyophilize to Powder Solubility->Lyophilize Yes (Organic Solvent) Freeze Store at -20°C (Desiccated) Usage->Freeze Long Term (>1 Month) Fridge Store at 4°C (Desiccated) Usage->Fridge Active Use (<1 Month) Lyophilize->Freeze

Caption: Decision tree for selecting storage conditions based on physical state and usage timeline.

Figure 2: Degradation Risk Pathways

Visualizing the chemical vulnerabilities of the compound.

Degradation Compound 2-Amino-4-[4-(trifluoromethyl) phenyl]butanoic acid Decarb Decarboxylation (Loss of CO2) Compound->Decarb Thermal Stress Agglo Agglomeration/ Hydrolysis Compound->Agglo Hygroscopic Action Oxid N-Oxidation/ Discoloration Compound->Oxid Radical Attack Heat Heat (>40°C) Heat->Decarb Moisture Moisture/Humidity Moisture->Agglo Oxygen Oxygen + Light Oxygen->Oxid

Caption: Primary degradation pathways triggered by environmental stressors.

Module 5: Emergency Recovery

Scenario: A vial was left on the benchtop over the weekend at room temperature (25°C).

  • Visual Inspection: Check for color change (Yellowing) or texture change (Clumping).

  • Immediate Action: Flush headspace with Argon/Nitrogen and seal.

  • Risk Assessment:

    • For sensitive catalysis:Do not use. Recrystallize or discard.

    • For rough screening: Likely acceptable.[1] Purity loss is estimated at <0.5% for 48h ambient exposure, provided humidity was low.

References

  • PubChem. (n.d.).[2] (2S)-2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | C11H12F3NO2. National Library of Medicine. Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: TFB-TBOA versus DL-TBOA for Glutamate Transporter Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacological Landscape of EAAT Inhibition[1]

For researchers investigating glutamatergic transmission, the precise pharmacological isolation of Excitatory Amino Acid Transporters (EAATs) is a critical experimental requirement. While both DL-TBOA and TFB-TBOA function as non-transportable competitive inhibitors, they are not interchangeable tools.

  • DL-TBOA is the "workhorse" pan-inhibitor, useful for general blockade of glutamate uptake across all subtypes (EAAT1–5) but limited by moderate potency (micromolar range).

  • TFB-TBOA is the "precision instrument," a third-generation analogue exhibiting nanomolar potency and distinct selectivity for glial transporters (EAAT1/2).

This guide dissects the structural activity relationships (SAR), kinetic profiles, and experimental protocols to empower you to select the correct inhibitor for your specific assay.

Chemical Biology & Pharmacological Profile

Structural Evolution and Mechanism

Both compounds originate from the structure of aspartate. The addition of a benzyloxy group prevents the transporter from completing the translocation cycle, effectively "locking" the transporter in an outward-facing open conformation.

  • DL-TBOA (DL-threo-β-benzyloxyaspartate): A racemic mixture where the L-isomer is the active component.[1] The bulky benzyloxy group provides steric hindrance that prevents the conformational change required for substrate transport.

  • TFB-TBOA ((2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate): A derivative of L-TBOA.[1][2] The addition of a 4-(trifluoromethyl)benzoyl group significantly extends the hydrophobic interaction within the transporter's binding pocket. This structural modification is the causality behind its massive increase in affinity (over 1000-fold for EAAT1/2) compared to the parent compound.

Comparative Potency Data (IC50)[3][4][5]

The following table summarizes the inhibitory concentrations required to block 50% of transport activity. Note the dramatic shift from micromolar (


M) to nanomolar (nM) potency with TFB-TBOA.
Target SubtypeDL-TBOA (IC50)TFB-TBOA (IC50)Fold-Increase in PotencyPrimary Localization
EAAT1 (GLAST) ~70

M
22 nM ~3,100xGlial (Cerebellum/Cortex)
EAAT2 (GLT-1) ~6

M
17 nM ~350xGlial (Forebrain)
EAAT3 (EAAC1) ~6

M
300 nM ~20xNeuronal
Selectivity Non-selectiveSelective for EAAT1/2N/A-

Analytic Insight: TFB-TBOA is not just more potent; it changes the selectivity window. While DL-TBOA blocks neuronal EAAT3 with similar potency to EAAT2, TFB-TBOA exhibits a ~17-fold selectivity window for glial transporters (EAAT1/2) over the neuronal subtype (EAAT3).

Mechanism of Action: The Kinetic Trap

Both inhibitors function as competitive, non-transportable blockers .[3] Unlike substrates (e.g., Glutamate, Aspartate) or transportable inhibitors (e.g., L-trans-PDC), TBOA compounds bind to the substrate site but prevent the "elevator-like" movement of the transport domain across the membrane.

Visualization: Inhibitor Binding Dynamics

The following diagram illustrates the kinetic blockade mechanism.

EAAT_Inhibition_Mechanism Substrate Glutamate (Substrate) T_Out Transporter (Outward Facing) Substrate->T_Out Competition Inhibitor TFB-TBOA / DL-TBOA (Inhibitor) Inhibitor->T_Out High Affinity Binding T_Bound_Sub Substrate-Bound Complex T_Out->T_Bound_Sub Binding T_Bound_Inh Inhibitor-Bound Complex (Locked) T_Out->T_Bound_Inh Binding T_In Transporter (Inward Facing) T_Bound_Sub->T_In Translocation (Transport) T_Bound_Inh->T_In BLOCKED (Steric Hindrance) T_In->T_Out Re-orientation (K+ Dependent)

Figure 1: Mechanism of Competitive Inhibition. TBOA compounds compete with glutamate for the outward-facing state but sterically hinder the conformational change necessary for translocation.

Experimental Decision Matrix: Which to Choose?

Do not default to the most potent compound. Use this decision tree to select the appropriate tool for your assay.

Decision_Tree Start Experimental Goal? Q1 Is high potency (nM range) required? Start->Q1 Q2 Are you studying Glial vs. Neuronal transport? Q1->Q2 No Result_TFB Select TFB-TBOA (High Potency/Glial Selectivity) Q1->Result_TFB Yes (e.g., small tissue volume) Q3 Is cost/availability a primary constraint? Q2->Q3 No (General block needed) Q2->Result_TFB Yes (Need to isolate EAAT1/2) Q3->Result_TFB No (Prefer cleaner data) Result_DL Select DL-TBOA (General Block/Standard) Q3->Result_DL Yes

Figure 2: Selection Logic for EAAT Inhibitors.

Detailed Protocol: Radiolabeled Glutamate Uptake Assay

This protocol is designed for adherent cell lines (e.g., HEK293 expressing EAATs) or primary astrocyte cultures . It uses a self-validating design where specific uptake is defined by the difference between total uptake and uptake in the presence of a saturating inhibitor.

Materials
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM Tris, pH 7.4).

  • Substrate: L-[3H]-Glutamate or D-[3H]-Aspartate (D-Aspartate is non-metabolizable, reducing metabolic noise).

  • Inhibitor: TFB-TBOA (Stock 10 mM in DMSO) or DL-TBOA (Stock 100 mM in DMSO).

Step-by-Step Workflow
  • Preparation of Monolayers:

    • Plate cells in 24-well plates. Ensure 90-95% confluency.

    • Expert Tip: Variability in cell density is the #1 cause of noise. Use poly-D-lysine coating to prevent cell detachment during wash steps.

  • Equilibration & Drug Pre-incubation:

    • Aspirate culture medium and wash cells 2x with warm (37°C) KRH buffer.

    • Add 400 µL of KRH containing the inhibitor (e.g., 100 nM TFB-TBOA or 100 µM DL-TBOA ) to "Blank/Non-specific" wells.

    • Add 400 µL KRH + Vehicle (DMSO) to "Total Uptake" wells.

    • Incubate for 10 minutes at 37°C.

    • Causality: Pre-incubation ensures the inhibitor occupies the binding sites before the high-affinity substrate is introduced.

  • Uptake Reaction:

    • Initiate uptake by adding 100 µL of 5x Substrate Mix (Final concentration: 10–50 µM unlabeled glutamate + 0.5 µCi/well [3H]-Glutamate).

    • Incubate for 5–10 minutes at 37°C.

    • Self-Validation: The reaction must remain linear. If incubation is too long, intracellular accumulation slows down due to gradient dissipation. 5 minutes is usually safe.

  • Termination:

    • Rapidly aspirate the reaction mix.

    • Immediately wash 3x with ice-cold KRH buffer.

    • Causality: Ice-cold buffer "freezes" the transporter conformation, preventing efflux of the radiolabel during the wash.

  • Lysis and Quantification:

    • Lyse cells with 0.1 N NaOH (400 µL/well) for 30 minutes.

    • Transfer lysate to scintillation vials with cocktail fluid.

    • Measure CPM (Counts Per Minute).

  • Data Analysis:

    • Specific Uptake = (Mean Total Uptake) - (Mean Non-specific Uptake).

    • Normalize to protein concentration (mg/mL) to correct for well-to-well cell count variation.

References

  • Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[1][2][3][4][5][6] Molecular Pharmacology.

  • Shimamoto, K., et al. (2004). "Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters." Molecular Pharmacology.

  • Tocris Bioscience. "TFB-TBOA Product Information."

  • Hello Bio. "DL-TBOA Product Information."

  • Tsukada, S., et al. (2005). "Effects of a novel glutamate transporter blocker, TFB-TBOA, on activities of hippocampal neurons."[7] Neuropharmacology.

Sources

A Senior Application Scientist's Guide to Validating 19F NMR Data for Fluorinated Amino Acid-Containing Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern structural biology and drug discovery, the strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool. The unique properties of the fluorine-19 (¹⁹F) nucleus—its 100% natural abundance, high gyromagnetic ratio, and exquisite sensitivity to its local environment—provide an unparalleled NMR probe for investigating protein structure, dynamics, and interactions, often with a clarity and simplicity unattainable with traditional ¹H, ¹³C, and ¹⁵N NMR methods.[1][2][3] However, the reliability of the rich information gleaned from ¹⁹F NMR spectra is fundamentally dependent on the rigorous validation of the fluorinated protein sample itself.

This guide provides an in-depth, experience-driven framework for validating ¹⁹F NMR data for proteins containing fluorinated amino acids. Moving beyond a mere checklist of procedures, we will delve into the causality behind experimental choices, establishing a self-validating system to ensure the scientific integrity of your findings.

The Imperative of Validation: Ensuring Data Integrity

The introduction of a non-canonical, fluorinated amino acid into a protein is not a trivial perturbation. While often minimally disruptive, it can potentially alter the protein's structure, stability, and function.[4] Therefore, a multi-pronged validation strategy is not just recommended; it is essential for the accurate interpretation of ¹⁹F NMR data. This process can be conceptualized as a three-pillared approach: confirming successful incorporation, assessing structural integrity, and finally, validating the ¹⁹F NMR spectral features themselves.

Validation_Workflow cluster_0 Pillar 1: Incorporation Efficiency cluster_1 Pillar 2: Structural Integrity cluster_2 Pillar 3: 19F NMR Data Validation A Mass Spectrometry C Circular Dichroism A->C B Quantitative 19F NMR B->C D 2D 1H-15N HSQC C->D E Chemical Shift Analysis D->E F Line Shape & Relaxation Analysis E->F End Validated 19F NMR Data for Structural & Functional Studies F->End Start Fluorinated Protein Expression Start->A Start->B

Caption: Overall workflow for validating fluorinated amino acid-containing proteins.

Pillar 1: Quantifying Incorporation Efficiency

Comparison of Methods for Determining Incorporation Efficiency
FeatureMass Spectrometry (MS)Quantitative ¹⁹F NMR (q¹⁹F NMR)
Principle Measures the mass-to-charge ratio of the intact protein or its peptide fragments.Compares the integrated signal of the protein's ¹⁹F resonances to that of a known concentration of a fluorine-containing reference standard.
Advantages - Provides direct evidence of incorporation. - Can identify specific sites of incorporation through peptide mapping. - High sensitivity.- Non-destructive. - Provides information on the chemical environment of the incorporated fluorine. - Can be performed on the same sample used for structural studies.
Disadvantages - Can be destructive. - May have difficulty resolving small mass shifts in large proteins. - Ionization efficiency can vary, potentially affecting quantification.- Requires a suitable, non-reactive internal standard. - Accurate concentration determination of both the protein and the standard is critical. - Signal-to-noise can be a limitation for low-concentration samples.
Best For - Definitive confirmation of incorporation. - Site-specific incorporation analysis.- Rapid, non-destructive estimation of overall incorporation. - Routine quality control.
Experimental Protocols

Protocol 1: Determining Incorporation Efficiency by Mass Spectrometry

This protocol outlines the general steps for determining the incorporation of a fluorinated amino acid using electrospray ionization mass spectrometry (ESI-MS).

1. Sample Preparation: a. Prepare the fluorinated protein sample at a concentration of approximately 10-20 µM in a volatile buffer (e.g., 50 mM ammonium acetate, pH 7.0). b. For desalting, use a C4 ZipTip or a similar reversed-phase chromatography method appropriate for proteins. Elute the protein in a solution of 50% acetonitrile, 0.1% formic acid.

2. Mass Spectrometry Analysis: a. Infuse the desalted protein solution into the ESI-MS instrument. b. Acquire the mass spectrum over a suitable m/z range to observe the charge state envelope of the protein. c. Deconvolute the raw data to obtain the molecular weight of the protein.

3. Data Analysis: a. Compare the experimentally determined molecular weight with the theoretical molecular weight of the protein with and without the fluorinated amino acid. b. The presence of a peak corresponding to the mass of the fluorinated protein confirms incorporation. c. The relative intensities of the peaks for the unlabeled and labeled protein can provide a semi-quantitative measure of incorporation efficiency. For more precise quantification, peptide mapping and analysis of the relative abundance of fluorinated versus non-fluorinated peptides is recommended.[5][6]

Protocol 2: Quantitative ¹⁹F NMR (q¹⁹F NMR) for Incorporation Efficiency

This protocol details the use of q¹⁹F NMR to determine the concentration of the fluorinated protein, which can then be compared to the total protein concentration determined by a standard method (e.g., BCA assay) to calculate incorporation efficiency.

1. Sample Preparation: a. Prepare a stock solution of a suitable internal standard (e.g., trifluoroacetic acid - TFA) of a precisely known concentration in the same buffer as the protein sample. b. Prepare the NMR sample containing the fluorinated protein at a known total protein concentration and a known concentration of the internal standard.

2. ¹⁹F NMR Data Acquisition: a. Acquire a one-dimensional ¹⁹F NMR spectrum. b. Ensure a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation and accurate integration.[7]

3. Data Processing and Analysis: a. Process the spectrum with an appropriate window function and perform baseline correction. b. Integrate the area of the protein's ¹⁹F signal(s) and the internal standard's signal. c. Calculate the concentration of the fluorinated protein using the following equation:

4. Calculate Incorporation Efficiency: Incorporation Efficiency (%) = ([Protein_F] / [Total Protein]) * 100

Pillar 2: Assessing Structural Integrity

Once incorporation is confirmed, it is crucial to assess whether the fluorinated amino acid has perturbed the overall structure and stability of the protein. Circular Dichroism (CD) and 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR are powerful techniques for this purpose.

Comparison of Methods for Assessing Structural Integrity
FeatureCircular Dichroism (CD)2D ¹H-¹⁵N HSQC NMR
Principle Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on secondary structure.Generates a 2D spectrum with a peak for each backbone amide proton-nitrogen pair, creating a "fingerprint" of the protein's folded state.
Advantages - Rapid and requires relatively low protein concentrations. - Provides a global assessment of secondary structure content. - Can be used to assess thermal stability.- Provides residue-specific information on the protein's folded state. - Highly sensitive to local and global structural changes. - Can provide insights into protein dynamics.
Disadvantages - Provides low-resolution structural information. - Signal can be affected by buffer components.- Requires ¹⁵N labeling, which can be expensive. - Data acquisition and analysis are more time-consuming. - Can be challenging for very large proteins due to signal overlap and broadening.
Best For - Rapidly confirming that the protein is folded. - Comparing the overall secondary structure of the fluorinated and wild-type proteins. - Assessing changes in thermal stability.- Detailed, residue-level comparison of the fluorinated and wild-type protein structures. - Identifying localized structural perturbations.
Experimental Protocols

Protocol 3: Assessing Secondary Structure by Circular Dichroism (CD)

This protocol describes the general steps for comparing the secondary structure of a fluorinated protein to its wild-type counterpart.

1. Sample Preparation: a. Prepare both the fluorinated and wild-type proteins at the same concentration (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). b. Ensure the buffer has low absorbance in the far-UV region.[8]

2. CD Data Acquisition: a. Acquire far-UV CD spectra (typically from 260 nm to 190 nm) for both protein samples and a buffer blank at a controlled temperature.[9] b. Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

3. Data Processing and Analysis: a. Subtract the buffer blank spectrum from each protein spectrum. b. Convert the data to mean residue ellipticity ([θ]). c. Compare the CD spectra of the fluorinated and wild-type proteins. Overlapping spectra indicate that the secondary structure is largely unperturbed.[10]

Protocol 4: 2D ¹H-¹⁵N HSQC for Validating Protein Fold

This protocol outlines the use of 2D ¹H-¹⁵N HSQC to compare the folded state of a ¹⁵N-labeled fluorinated protein with its ¹⁵N-labeled wild-type counterpart.

1. Sample Preparation: a. Express and purify both the ¹⁵N-labeled fluorinated and ¹⁵N-labeled wild-type proteins. b. Prepare NMR samples of each protein at a concentration of 0.1-0.5 mM in a suitable NMR buffer (e.g., 50 mM sodium phosphate, pH 6.5, 50 mM NaCl, 10% D₂O).

2. NMR Data Acquisition: a. Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample on an NMR spectrometer equipped with a cryoprobe.[11][12]

3. Data Processing and Analysis: a. Process the 2D spectra using appropriate software (e.g., NMRPipe, TopSpin).[13] b. Overlay the HSQC spectra of the fluorinated and wild-type proteins. c. A high degree of similarity in the chemical shifts and dispersion of the cross-peaks indicates that the overall three-dimensional fold of the protein is maintained.[14] Minor, localized chemical shift perturbations may be observed near the site of fluorine incorporation.

Pillar 3: Validating the ¹⁹F NMR Spectrum Itself

The final pillar of validation involves a critical analysis of the ¹⁹F NMR spectrum to ensure that the observed signals are consistent with a well-behaved, folded protein and to extract meaningful structural and dynamic information.

F19_NMR_Analysis A 1D 19F NMR Spectrum Well-dispersed peaks indicate a folded protein Single, sharp peak may indicate an unfolded state Multiple peaks for a single fluorine site can suggest conformational heterogeneity B Chemical Shift (δ) Highly sensitive to the local electrostatic and van der Waals environment Changes in δ upon ligand binding or conformational change provide structural insights A->B Analyze C Linewidth (Δν) Influenced by molecular tumbling and local dynamics Line broadening can indicate intermediate exchange on the NMR timescale or interaction with a larger molecule A->C Analyze D Relaxation (T1, T2) Provide quantitative information on molecular motion on different timescales C->D Further investigation

Caption: Key parameters for validating and interpreting 19F NMR spectra.

Interpreting ¹⁹F NMR Spectral Features
  • Chemical Shift Dispersion: In a properly folded protein, each fluorinated amino acid residue will be in a unique microenvironment, resulting in a distinct ¹⁹F chemical shift.[1][3] A well-dispersed spectrum with sharp resonances is a strong indicator of a well-folded protein.[2] Conversely, a single, sharp resonance often suggests that the protein is unfolded, as all the fluorine labels are in a similar, solvent-exposed environment.[1]

  • Linewidth Analysis: The linewidth of a ¹⁹F resonance is sensitive to the protein's overall tumbling rate and local dynamics.[2] Broader lines can indicate slower tumbling (as expected for larger proteins) or conformational exchange on the microsecond-to-millisecond timescale.[15][16] Changes in linewidth upon ligand binding can provide valuable information about the interaction.

  • Relaxation Analysis: Measurement of ¹⁹F T1 and T2 relaxation times can provide quantitative insights into the dynamics of the fluorinated side chain and the protein backbone on different timescales. These measurements can be particularly useful for characterizing protein flexibility and entropy.[17]

Conclusion: A Foundation of Trustworthy Data

The validation of fluorinated amino acid-containing proteins is a critical, multi-step process that underpins the reliability of any subsequent ¹⁹F NMR studies. By systematically confirming incorporation efficiency, assessing structural integrity, and critically evaluating the ¹⁹F NMR data itself, researchers can build a strong foundation of trustworthy data. This rigorous approach not only enhances the confidence in the interpretation of protein structure, dynamics, and interactions but also upholds the principles of scientific integrity, ensuring that the powerful insights offered by ¹⁹F NMR are both accurate and meaningful.

References

  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. (2021). [Source not available]
  • Fluorine labeling of proteins for NMR studies. [Source not available]
  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC - NIH. (n.d.). [Source not available]
  • Development and Application of 19F NMR of Proteins. (n.d.). [Source not available]
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. [Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PubMed Central. (n.d.). PubMed Central. [Link]

  • HSQC_15N.nan - Protocols.io. (2024). Protocols.io. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH. (2024). [Source not available]
  • Using circular dichroism spectra to estimate protein secondary structure - PMC - NIH. (n.d.). PubMed Central. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy | Journal of the American Chemical Society. (2023). ACS Publications. [Link]

  • Circular Dichroism Spectropolarimeter Instructions - UConn Health. (n.d.). UConn Health. [Link]

  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. (2015). ACS Publications. [Link]

  • 1H-15N HSQC - Protein NMR. (n.d.). [Source not available]
  • Line Shape Analysis of 19F NMR-Monitored Chemical Denaturation of a Fold-Switching Protein RfaH Reveals Its Slow Folding Dynamics | The Journal of Physical Chemistry B - ACS Publications. (2023). ACS Publications. [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins - PNAS. (n.d.). PNAS. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - FLORE. (2024). FLORE. [Link]

  • Insights into Protein Dynamics from 15N-1H HSQC. (n.d.). [Source not available]
  • Using circular dichroism spectra to estimate protein secondary structure - Sandiego. (2007). [Source not available]
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS - UBB. (n.d.). [Source not available]
  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin - ResearchGate. (2018). ResearchGate. [Link]

  • NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - NIH. (n.d.). [Source not available]
  • How to study proteins by circular dichroism - CMB-UNITO. (n.d.). [Source not available]
  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing). (2011). Royal Society of Chemistry. [Link]

  • Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. (n.d.). [Source not available]
  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - NIH. (n.d.). [Source not available]
  • Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. (2024). Wiley Online Library. [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins - ANU Open Research. (2014). ANU. [Link]

  • Processing HSQC data - Biochemistry - School of Medicine - UT Health San Antonio. (n.d.). UT Health San Antonio. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - Espace INRS. (2022). [Source not available]
  • 19Flourine NMR. (n.d.). [Source not available]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Profile: 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid is a fluorinated phenylalanine derivative. In drug discovery, this structural motif is often employed to increase metabolic stability and lipophilicity, potentially enhancing blood-brain barrier penetration.

The "Hidden" Hazards: While standard Safety Data Sheets (SDS) for this class often default to Skin/Eye Irritant 2 and STOT SE 3 (Respiratory), as a Senior Scientist, I must highlight two critical operational risks often overlooked in generic documentation:

  • Unknown Bioactivity (The NCE Protocol): As a structural analog to biologically active amino acids (e.g., gabapentinoids or neurotransmitter precursors), this compound must be treated as a Potent Compound (Occupational Exposure Band 3) until toxicological data proves otherwise.

  • Electrostatic accumulation: The trifluoromethyl (-CF3) group significantly increases the dielectric properties of the solid. This powder will be prone to extreme static cling, increasing the risk of aerosolization during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select your PPE based on the specific operational state of the chemical.

PPE ComponentStandard Bench Handling (Solutions < 100mM)High Risk Operations (Weighing Solid Powder / Spills)Technical Rationale
Respiratory Standard Fume Hood (Face velocity: 100 fpm)N95 or P100 Respirator (if outside hood) + Vented Balance EnclosureThe -CF3 group increases lipophilicity; inhalation of dust facilitates rapid systemic absorption.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile (Long cuff recommended)Fluorinated organics can permeate standard latex. Double gloving provides a breakthrough time >480 mins.
Eye Protection Chemical Safety GogglesChemical Goggles + Face Shield Fine electrostatic dust can bypass standard safety glasses side-shields.
Body Protection Lab Coat (Cotton/Poly blend)Disposable Tyvek® Sleeves or CoverallPrevents migration of static powder onto street clothes.
Footwear Closed-toe, non-absorbentClosed-toe + Shoe Covers Essential during spill cleanup to prevent tracking.

Decision Logic: PPE Selection

Use this decision tree to determine the required safety level before initiating any experiment.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Solution Liquid / Solution State->Solution Splash Risk Quantity Quantity > 100mg? Solid->Quantity Solvent Volatile Solvent? Solution->Solvent Level2 LEVEL 2: Enhanced PPE (Double Glove, Fume Hood) Quantity->Level2 No (Trace Amount) Level3 LEVEL 3: Maximum Containment (P100 Mask, Tyvek Sleeves, Static Control) Quantity->Level3 Yes (High Exposure) Level1 LEVEL 1: Standard PPE (Coat, Goggles, Single Nitrile) Solvent->Level1 No (Water/Buffer) Solvent->Level2 Yes (DCM/MeOH)

Figure 1: Risk-based PPE selection logic. Note that solid handling always defaults to higher protection due to inhalation risks.

Operational Protocol: The "Static-Safe" Weighing Ritual

Objective: Safely weigh and solubilize the compound without aerosolization. The Problem: Fluorinated amino acids are "fly-away" powders. They will jump from the spatula to your glove due to static charge.

Step 1: Preparation
  • Engineering Control: Activate the Powder Containment Hood or Vented Balance Enclosure. Verify flow alarm is silent.

  • Static Neutralization: Place an Ionizing Bar or Anti-Static Gun inside the enclosure. This is mandatory for trifluoromethylated powders.

  • Tools: Use a disposable anti-static weighing boat. Do not use weighing paper (high slip risk).

Step 2: The Transfer
  • Don PPE: Put on double nitrile gloves. Pull the outer glove over the lab coat cuff.

  • Neutralize: Point the anti-static gun at the source container for 3 seconds before opening.

  • Open: Uncap the vial inside the hood. Do not remove the cap from the containment zone.

  • Weigh: Transfer small amounts using a micro-spatula.

    • Critical Technique: Do not tap the spatula on the weigh boat. This creates kinetic energy that launches particles. Rotate the spatula gently to release the powder.

  • Close: Re-cap the source vial immediately.

Step 3: Solubilization (The "Wet-Down")
  • Do not add solvent forcefully.

  • Gently pipette the solvent (e.g., DMSO or Methanol) down the side of the vial/boat to "wet" the powder without creating a dust plume.

  • Once wet, the inhalation hazard is significantly reduced (downgrade to Level 2 PPE).

Workflow Visualization: Safe Handling

Handling_Workflow Setup 1. Setup (Hood + Ionizer) Weigh 2. Weighing (Static Control) Setup->Weigh Verify Airflow Solubilize 3. Solubilization (Wet-Down) Weigh->Solubilize Close Container First Spill Spill Event Weigh->Spill Clean 4. Decontamination (Solvent Wipe) Solubilize->Clean Dispose Waste Spill->Clean HEPA Vacuum

Figure 2: Operational workflow emphasizing the transition from dry (high risk) to wet (lower risk) states.

Disposal & Decontamination

Why this matters: Fluorinated organic compounds (PFAS-adjacent structures) are environmentally persistent.[1] They cannot be treated as standard organic waste.[2]

  • Solid Waste:

    • Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Fluorinated Solid Waste" bin.

    • Disposal Method: High-temperature incineration (>1100°C) is required to break the C-F bond. Ensure the waste facility uses scrubbers to capture Hydrogen Fluoride (HF) gas.

  • Liquid Waste:

    • Segregate from standard "Halogenated Waste" if your facility recycles solvents (fluorine poisons recycling catalysts).

    • Label clearly: "Contains Organic Fluorine - DO NOT RECYCLE."

  • Spill Decontamination:

    • Do not sweep. Sweeping generates dust.

    • Method: Cover the spill with a solvent-dampened paper towel (Ethanol or Acetone) to wet the powder. Wipe inward from the perimeter.

    • Wash the surface with a mild detergent solution to remove hydrophobic residues.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[3] The lipophilic nature of the compound means it may resist simple water flushing; ensure eyelids are held open.

  • Skin Contact: Wash with soap and water.[3][4] Do not use alcohol on the skin, as this may increase the absorption of the fluorinated compound into the dermis.

  • Inhalation: Remove to fresh air. If wheezing occurs (indicative of respiratory sensitization), seek medical attention immediately.

References

  • National Institutes of Health (NIH) - PubChem. 2-Amino-3-fluorobutanoic acid (Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Fluorinated Compounds. Guide to Laboratory Safety. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling of Toxic Chemicals. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.